De-N-methylpamamycin-593A
Description
Properties
Molecular Formula |
C34H59NO7 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-2,6,11-trimethyl-5-[(1R)-1-[(2R,5S)-5-[(2R)-2-(methylamino)pentyl]oxolan-2-yl]ethyl]-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C34H59NO7/c1-8-10-24(35-7)18-26-12-14-28(38-26)20(3)32-21(4)29-16-17-31(41-29)23(6)33(36)40-25(11-9-2)19-27-13-15-30(39-27)22(5)34(37)42-32/h20-32,35H,8-19H2,1-7H3/t20-,21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32+/m1/s1 |
InChI Key |
ZPJHYHYMPZPIHF-JAXDINSTSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)C)C)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)NC)C |
Canonical SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)NC)C |
Synonyms |
De-N-methylpamamycin-593 A De-N-methylpamamycin-593-A De-N-methylpamamycin-593A |
Origin of Product |
United States |
Foundational & Exploratory
Isolating De-N-methylpamamycin-593A from Streptomyces alboniger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of De-N-methylpamamycin-593A, a bioactive macrodiolide produced by the bacterium Streptomyces alboniger. This document details the necessary experimental protocols, from fermentation to purification, and presents available quantitative data. Furthermore, it visualizes the biosynthetic pathway and the experimental workflow to facilitate a deeper understanding of the process.
Introduction
Pamamycins are a class of macrodiolide polyketides originally isolated from Streptomyces alboniger.[1][2] They exhibit a range of biological activities, including antifungal and antibacterial properties, and act as autoregulators for aerial mycelium formation in Streptomycetes.[3][4] this compound is a derivative of this family, and its isolation is of significant interest for further pharmacological investigation. This guide consolidates the available scientific literature to provide a detailed methodology for its isolation.
Quantitative Data Summary
Table 1: Pamamycin Production in Streptomyces albus J1074/R2
| Strain | Cultivation Condition | Total Pamamycin Titer (mg/L) | Major Pamamycin Derivatives | Reference |
| S. albus J1074/R2 | Minimal medium with 10 g/L mannitol | 1.3 | Pamamycin 607 and 621 | [1] |
| S. albus J1074/R2 (ΔbkdR mutant) | with L-valine supplementation | 4.5 | Increased fraction of heavy pamamycins (Pam 635, 649, 663) | [1] |
Experimental Protocols
This section details the methodologies for the fermentation of Streptomyces alboniger and the subsequent extraction and purification of this compound. While a complete, unified protocol is not available in a single source, this guide synthesizes information from various studies on pamamycin and natural product isolation from Streptomyces.
Fermentation of Streptomyces alboniger
Objective: To cultivate Streptomyces alboniger under conditions that promote the production of pamamycin derivatives, including this compound.
Materials:
-
Streptomyces alboniger (e.g., IFO 12738 or ATCC 12461 strain)
-
Spore suspension or vegetative inoculum
-
Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)
-
Production medium (e.g., SGG medium or a minimal medium supplemented with mannitol)[1][2]
-
Shaker incubator
-
Sterile flasks
Protocol:
-
Inoculum Preparation:
-
Prepare a spore suspension of S. alboniger from a mature agar plate.
-
Alternatively, inoculate a seed culture flask containing a suitable medium with a colony of S. alboniger.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with vigorous shaking for 4-7 days.[2]
-
Monitor the production of pamamycins periodically by extracting a small sample and analyzing it via HPLC-MS.
-
Extraction of Pamamycins
Objective: To extract the pamamycin derivatives from the fermentation broth.
Materials:
-
Fermentation broth
-
Acetone
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Cell Lysis and Initial Extraction:
-
At the end of the fermentation, add an equal volume of acetone to the whole broth and shake vigorously for several hours to lyse the cells and extract intracellular metabolites.[1]
-
-
Solvent Partitioning:
-
Centrifuge the mixture to remove cell debris.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[1]
-
Combine the organic layers.
-
-
Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Purification of this compound
Objective: To isolate this compound from the crude extract using chromatographic techniques. The purification of de-N-methylpamamycin derivatives has been reported to involve a combination of reversed-phase (ODS) and normal-phase (NH2) high-performance liquid chromatography (HPLC).
Materials:
-
Crude pamamycin extract
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Ammonium formate (optional, for MS compatibility)
-
ODS (C18) HPLC column
-
NH2 HPLC column
-
HPLC system with a UV or MS detector
Protocol:
-
Initial Fractionation (Reversed-Phase HPLC):
-
Dissolve the crude extract in a minimal volume of methanol.
-
Perform an initial fractionation on an ODS (C18) column.
-
Use a gradient elution system, for example, from 50% acetonitrile in water to 100% acetonitrile.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-230 nm) or by mass spectrometry.
-
Collect fractions containing compounds with the mass corresponding to this compound (m/z [M+H]⁺ ≈ 594.4).
-
-
Final Purification (Normal-Phase HPLC):
-
Combine and concentrate the fractions containing the target compound.
-
Further purify the enriched fraction on an NH2 column.
-
Use a suitable mobile phase, such as a mixture of hexane and ethanol or isopropanol.
-
Collect the pure this compound fraction.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Pamamycin Biosynthesis Pathway
The biosynthesis of pamamycins proceeds through a polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the formation of the pamamycin core structure.
Caption: Proposed biosynthetic pathway of pamamycins.
Experimental Workflow for Isolation
The following diagram outlines the logical flow of the experimental procedure for isolating this compound.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
References
- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
De-N-methylpamamycin-593A: A Technical Guide to its Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593A is a naturally occurring macrodiolide belonging to the pamamycin family of antibiotics. These compounds, produced by actinomycetes of the genus Streptomyces, have garnered significant interest due to their diverse biological activities, including antibacterial properties and the ability to induce aerial mycelium formation in their producing organisms. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, with a focus on the experimental methodologies and data interpretation that have been pivotal in defining its chemical architecture and biological function.
Physicochemical Properties and Structural Data
This compound is characterized by the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₃₄H₅₉NO₇ |
| Monoisotopic Molecular Weight | 593.429153244 Da |
| Average Molecular Weight | 593.846 Da |
| IUPAC Name | 2,6,11-trimethyl-5-(1-{5-[2-(methylamino)pentyl]oxolan-2-yl}ethyl)-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.1⁷,¹⁰]icosane-3,12-dione |
| Classification | Macrolide, very strong basic compound |
Structure Elucidation: A Methodological Approach
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols
1. Isolation and Purification of this compound
This compound is isolated from the culture broth of Streptomyces alboniger. A generalized protocol for its extraction and purification is as follows:
-
Fermentation: Streptomyces alboniger is cultured in a suitable liquid medium to promote the production of secondary metabolites, including pamamycins.
-
Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the pamamycin derivatives into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:
-
Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.
-
2. Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the isolated compound. Fast Atom Bombardment (FAB-MS) is a commonly used ionization technique for this class of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.
Logical Workflow for Structure Elucidation
Caption: Workflow for the isolation and structure elucidation of this compound.
Biosynthesis of Pamamycins
The biosynthesis of pamamycins, including this compound, originates from polyketide pathways.[1] The biosynthesis involves a unique polyketide synthase (PKS) gene cluster.[1] Genetic and biochemical studies have revealed that the pathway proceeds through the formation of large and small hydroxy acids. The dimethylamino group is introduced into the large hydroxy acid, followed by the formation of the macrodiolide ring.
References
Unraveling the Core Mechanism of De-N-methylpamamycin-593A: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: De-N-methylpamamycin-593A is a macrodiolide natural product belonging to the pamamycin family, isolated from Streptomyces alboniger. While specific mechanistic studies on this compound are not extensively documented in current literature, its structural similarity to other pamamycins allows for a well-founded putative mechanism of action. This technical guide synthesizes the current understanding of the pamamycin class to infer the core mechanism of this compound, providing a framework for future research and drug development. Pamamycins are recognized for their antibiotic properties against Gram-positive bacteria and fungi, and they also play a role as autoregulators in streptomycetes by stimulating the formation of aerial mycelium at low concentrations.[1]
Core Mechanism of Action: Disruption of Membrane Integrity and Transport
The primary antibacterial mechanism of the pamamycin class of compounds is the disruption of fundamental processes associated with the cell membrane.[1] Unlike many antibiotics that target specific enzymatic pathways such as cell wall, protein, or nucleic acid synthesis, pamamycins exert their effects by compromising the integrity and function of the bacterial cell membrane.[1]
Studies conducted on Staphylococcus aureus have shown that pamamycin is bacteriostatic at lower concentrations (0.1 to 0.3 U/ml) and bactericidal at higher concentrations (0.5 U/ml or greater).[1] At concentrations that inhibit growth by approximately 40%, pamamycin was found to inhibit the uptake of nucleosides, purine and pyrimidine bases, and inorganic phosphate (Pi).[1] This suggests that a key aspect of its mechanism is the inhibition of essential transport processes across the cell membrane.[1] Further investigations with isolated membrane vesicles confirmed that the primary action is on transport processes rather than on the de novo synthesis of RNA and DNA.[1] Pamamycin binds tightly to bacterial membranes, and at bactericidal concentrations, it induces the significant release of ultraviolet-absorbing material, indicating a loss of membrane integrity.[1]
The inhibition of phosphate transport is considered a likely primary target.[1] This disruption of ion and nutrient transport across the cell membrane leads to a cascade of downstream effects, ultimately inhibiting growth and leading to cell death.
Broader Biological Activities of Pamamycins
Beyond their antibacterial properties, pamamycins exhibit a range of other biological activities. At low concentrations, they are known to stimulate the formation of aerial mycelium in Streptomyces alboniger.[1] More recent research has also highlighted the potent cytotoxic effects of certain pamamycin derivatives against human cancer cell lines. For example, pamamycin-663A has demonstrated extraordinary activity against hepatocyte cancer cells (HepG2) with an IC50 of 2 nM.[2] This potent anticancer activity suggests that the mechanism of action of pamamycins may be broader than just the disruption of bacterial membranes and could involve interactions with eukaryotic cell membranes or other cellular targets.
Quantitative Data on Pamamycin Derivatives
To date, specific quantitative data on the biological activity of this compound is not available in the public domain. However, data from related pamamycin derivatives provide a valuable reference for the potential potency and spectrum of activity of this class of molecules.
| Pamamycin Derivative | Target Organism/Cell Line | Activity Type | Value | Reference |
| Pamamycin (general) | Staphylococcus aureus | Bacteriostatic | 0.1 - 0.3 U/ml | [1] |
| Staphylococcus aureus | Bactericidal | ≥ 0.5 U/ml | [1] | |
| Pamamycin-607 | Streptomyces alboniger | Aerial Mycelium Induction | 0.1 µ g/disc | [3] |
| Streptomyces alboniger | Growth Inhibition | 10 µ g/disc | [3] | |
| Pamamycin-663A | Mycobacterium smegmatis | Growth Inhibition (MIC) | 8 - 16 µM | [2] |
| KB-3.1 (cervix carcinoma) | Cytotoxicity (IC50) | > 100 nM | [2] | |
| HepG2 (hepatocellular carcinoma) | Cytotoxicity (IC50) | 2 nM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for confirming the putative mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is foundational for assessing the antibacterial potency of the compound.
-
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
-
Methodology:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
To determine the MBC, subculture a small aliquot from the wells showing no growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.
-
Membrane Permeability Assay using SYTOX Green
This assay assesses the ability of the compound to disrupt the bacterial cell membrane.
-
Objective: To determine if this compound compromises the integrity of the bacterial cytoplasmic membrane.
-
Methodology:
-
Grow the target bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial cells in the buffer to a standardized optical density.
-
Add SYTOX Green nucleic acid stain to the bacterial suspension. SYTOX Green can only enter cells with compromised membranes.
-
Add varying concentrations of this compound to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
-
Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).
-
Inhibition of Nutrient Uptake Assay
This assay directly measures the effect of the compound on the transport of essential nutrients.
-
Objective: To quantify the inhibition of radiolabeled nucleoside and phosphate uptake in bacterial cells or isolated membrane vesicles.
-
Methodology:
-
Prepare a suspension of bacterial cells or isolated membrane vesicles in a suitable uptake buffer.
-
Pre-incubate the cells/vesicles with varying concentrations of this compound for a short period.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]-uridine or [³²P]-phosphate).
-
At various time points, stop the reaction by rapid filtration through a membrane filter, followed by washing to remove extracellular radiolabel.
-
Quantify the amount of radioactivity retained by the cells/vesicles using a scintillation counter.
-
Calculate the rate of uptake and determine the inhibitory effect of the compound.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative mechanism of action of this compound.
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
The available evidence strongly suggests that the core mechanism of action for the pamamycin class of compounds, and therefore putatively for this compound, is the disruption of bacterial cell membrane function, with a primary effect on the inhibition of essential nutrient transport. The potent cytotoxicity of some pamamycin derivatives against cancer cells indicates a potentially broader and more complex mechanism that warrants further investigation. This guide provides a foundational understanding and a methodological framework for future research to specifically elucidate the molecular targets and full spectrum of biological activity of this compound. Such studies will be crucial for harnessing the therapeutic potential of this promising class of natural products.
References
- 1. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, physico-chemical properties and biological activity of pamamycin-607, an aerial mycelium-inducing substance from Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Profile of De-N-methylpamamycin-593A: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of De-N-methylpamamycin-593A, a macrodiolide natural product isolated from the bacterium Streptomyces alboniger.[1] This document is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development. Herein, we consolidate the available data on its bioactivity, outline key experimental methodologies, and present visual representations of its structure-activity relationships and proposed mechanisms of action.
Executive Summary
This compound is a structural analog of the more broadly studied pamamycin family of antibiotics.[2] Pamamycins are known for their complex 16-membered macrodiolide structure and their dual biological activities: the induction of aerial mycelium formation in Streptomyces species and the inhibition of growth of various microorganisms.[3] Research into this compound has revealed a significant divergence in these two activities compared to its N-methylated counterpart, pamamycin-607. Specifically, the absence of the N-methyl group leads to a marked increase in its ability to induce morphological differentiation (aerial mycelium formation) in S. alboniger, while concurrently reducing its growth-inhibitory and antibiotic properties.[4] This intriguing trade-off suggests distinct mechanisms of action for these two biological effects and highlights this compound as a valuable tool for studying bacterial development and as a potential lead for novel therapeutic applications.
Quantitative Biological Data
The primary biological activities of this compound are the induction of aerial mycelium in Streptomyces alboniger and the inhibition of microbial growth. The following tables summarize the semi-quantitative data derived from dose-response curves presented in the literature. It is important to note that these values are estimations from graphical representations and serve as a comparative guide.
Table 1: Comparative Aerial Mycelium-Inducing Activity
| Compound | Dose (µ g/disc ) | Relative Activity (Induction Zone Diameter, mm) | Fold Change vs. Pamamycin-607 |
| This compound | 1.0 | ~21 | ~1.4x |
| Pamamycin-607 | 1.0 | ~15 | 1.0x |
Data estimated from graphical representations in Kozone et al., 2001.[5]
Table 2: Comparative Growth-Inhibitory Activity against S. alboniger
| Compound | Dose (µ g/disc ) | Relative Activity (Inhibition Zone Diameter, mm) | Fold Change vs. Pamamycin-607 |
| This compound | 30 | ~18 | ~0.6x |
| Pamamycin-607 | 30 | ~30 | 1.0x |
Data estimated from graphical representations in Kozone et al., 2001.[5]
Key Experimental Protocols
The characterization of this compound's biological activity relies on two primary assays. The detailed methodologies below are based on descriptions in the scientific literature.[1][5]
Aerial Mycelium Induction Assay
This assay qualitatively and semi-quantitatively measures the ability of a compound to induce the formation of aerial hyphae in a non-differentiating strain of Streptomyces alboniger.
Materials:
-
Streptomyces alboniger IFO 12738
-
Culture medium (e.g., Bennett's agar) supplemented with cerulenin (a fatty acid synthesis inhibitor that enhances the assay's sensitivity)
-
Sterile paper discs (6 mm diameter)
-
Test compound solution in a suitable solvent (e.g., methanol)
-
Control solvent
-
Petri dishes
-
Incubator at 28-30°C
Procedure:
-
Prepare a spore suspension of S. alboniger IFO 12738 in sterile water.
-
Evenly streak the spore suspension onto the surface of the agar plates containing cerulenin.
-
Impregnate sterile paper discs with a known amount of the test compound solution (e.g., this compound) and the solvent control.
-
Allow the solvent on the discs to evaporate completely in a sterile environment.
-
Place the discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 28-30°C for 3-5 days.
-
Observe the formation of a white, fuzzy zone of aerial mycelium around the paper discs.
-
Measure the diameter of the induction zone in millimeters.
Growth Inhibition Assay (Paper Disc Diffusion Method)
This assay determines the antimicrobial activity of a compound by measuring the zone of growth inhibition against a target microorganism.
Materials:
-
Test microorganism (e.g., S. alboniger, Bacillus subtilis)
-
Appropriate agar medium (e.g., Nutrient Agar, Mueller-Hinton Agar)
-
Sterile paper discs (6 mm diameter)
-
Test compound solution at various concentrations
-
Positive control antibiotic (e.g., kanamycin)
-
Negative control (solvent)
-
Petri dishes
-
Incubator at the optimal growth temperature for the test microorganism
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).
-
Uniformly swab the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
-
Apply paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for B. subtilis).
-
Measure the diameter of the clear zone of no growth (inhibition zone) around each disc in millimeters.
Visualizations: Pathways and Workflows
Structure-Activity Relationship
The following diagram illustrates the key structural difference between pamamycin-607 and this compound and its impact on their primary biological activities.
Experimental Workflow
The diagram below outlines the general workflow for assessing the dual biological activities of pamamycin derivatives.
References
- 1. dl.ndl.go.jp [dl.ndl.go.jp]
- 2. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
De-N-methylpamamycin-593A: A Potent Inducer of Aerial Mycelium Formation in Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The morphological differentiation of Streptomyces, a genus renowned for its prolific production of clinically vital antibiotics and other bioactive secondary metabolites, is intrinsically linked to its complex life cycle. A critical stage in this development is the formation of aerial mycelia, specialized hyphae that rise from the substrate mycelium and subsequently differentiate into spores. The initiation of this process is tightly regulated by a variety of signaling molecules. Among these, the pamamycin family of macrodiolide antibiotics has been identified as a significant class of autoregulators that stimulate aerial mycelium formation. This technical guide focuses on De-N-methylpamamycin-593A, a derivative of pamamycin-593, and its enhanced potency as an inducer of aerial mycelium formation. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a proposed signaling pathway for its mechanism of action.
Quantitative Data: Enhanced Aerial Mycelium Induction by De-N-methylation
Studies on the structure-activity relationship of pamamycins have revealed that modifications to the molecule can significantly impact its biological activity. A key finding is that the de-N-methylation of pamamycin-593 to yield this compound leads to a notable increase in its ability to induce aerial mycelium formation in Streptomyces alboniger.
| Compound | Molecular Weight | Relative Aerial Mycelium-Inducing Activity | Reference |
| Pamamycin-593 | 593 | Baseline | [1] |
| This compound | 579 | ~1.5-fold increase over Pamamycin-593 | [1] |
Experimental Protocols
The following section details the methodologies employed in the assessment of aerial mycelium-inducing activity of this compound.
General Culture and Maintenance of Streptomyces alboniger
-
Strain: Streptomyces alboniger IFO 12738 is commonly used as the test organism.
-
Media: Maintain the strain on a suitable agar medium, such as Bennett's agar or YM agar, to ensure healthy growth and spore formation.
-
Incubation: Incubate plates at 28-30°C until sufficient sporulation is observed. Spore suspensions can be prepared in sterile distilled water or a suitable buffer for long-term storage at -20°C or for inoculation of liquid or solid media.
Aerial Mycelium Induction Assay (Paper Disc Method)
This assay is a standard method for qualitatively and semi-quantitatively assessing the ability of a compound to induce aerial mycelium formation in a bald (non-aerial mycelium forming) mutant or a wild-type strain under specific inhibitory conditions.
-
Media Preparation: Prepare an appropriate agar medium that supports vegetative growth but not aerial mycelium formation without an inducer. Often, a minimal medium or a rich medium containing an inhibitor of aerial mycelium formation, such as cerulenin, is used. Cerulenin is a fatty acid biosynthesis inhibitor that can suppress aerial mycelium formation, thus providing a clear background to observe induction.
-
Inoculation: Inoculate the agar plates evenly with a spore suspension of S. alboniger.
-
Application of Compounds:
-
Dissolve this compound and the parent compound, Pamamycin-593, in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions.
-
Apply a known amount of the test compound solution onto a sterile paper disc (typically 6-8 mm in diameter).
-
Allow the solvent to evaporate completely from the paper disc in a sterile environment.
-
Place the impregnated paper disc onto the center of the inoculated agar plate.
-
-
Incubation: Incubate the plates at 28-30°C for several days (typically 3-7 days).
-
Observation and Quantification:
-
Observe the plates for the formation of a zone of aerial mycelium around the paper disc.
-
The diameter of the zone of aerial mycelium formation is measured. The activity is often expressed as the minimum amount of the compound required to induce a clear zone of aerial mycelium. A larger diameter for the same concentration indicates higher activity.
-
Signaling Pathways and Mechanism of Action
The precise signaling cascade initiated by this compound leading to aerial mycelium formation is an area of ongoing research. However, evidence points towards a mechanism involving the modulation of intracellular calcium levels.
Proposed Signaling Pathway for Pamamycin-Induced Aerial Mycelium Formation
Pamamycins are known to act as ionophores, molecules that can transport ions across biological membranes. It is proposed that pamamycins, including this compound, interact with the cell membrane of Streptomyces, leading to an influx of extracellular calcium ions (Ca²⁺) into the cytoplasm.[2] This transient increase in intracellular Ca²⁺ concentration is believed to be a key trigger for the initiation of aerial mycelium development.[2]
This influx of Ca²⁺ likely activates downstream signaling cascades through calcium-binding proteins, which in turn regulate the expression of genes essential for the developmental switch from vegetative to aerial growth. The enhanced activity of this compound may be attributed to a more favorable interaction with the cell membrane, leading to a more efficient transport of Ca²⁺ ions.
Experimental Workflow for Investigating the Signaling Pathway
To further elucidate the signaling pathway of this compound, the following experimental workflow can be employed:
Conclusion and Future Directions
This compound stands out as a potent inducer of aerial mycelium formation in Streptomyces, with its enhanced activity linked to the absence of the N-methyl group. The proposed calcium-dependent signaling pathway provides a framework for understanding its mechanism of action. For drug development professionals, the targeted modulation of morphological differentiation in Streptomyces holds promise for enhancing the production of valuable secondary metabolites.
Future research should focus on:
-
Identifying the direct molecular target of this compound on the cell membrane.
-
Elucidating the downstream components of the calcium signaling cascade.
-
Investigating the broader effects of this compound on the global regulation of secondary metabolism in various Streptomyces species.
By unraveling the intricate details of how molecules like this compound control Streptomyces development, researchers can unlock new strategies for optimizing the production of life-saving therapeutics.
References
De-N-methylpamamycin-593A: A Technical Guide to its Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
De-N-methylpamamycin-593A is a macrocyclic dilactone natural product belonging to the pamamycin family, isolated from Streptomyces alboniger. While specific research on this particular derivative is limited, this guide synthesizes the available information regarding its likely molecular targets and binding sites, drawing inferences from studies on closely related pamamycin analogues. The primary described biological activity of this compound is the induction of aerial mycelium formation in Streptomyces, a process linked to bacterial development and secondary metabolite production. This document summarizes the qualitative biological effects, proposes potential mechanisms of action based on related compounds, and outlines hypothetical experimental workflows for definitive target identification.
Molecular Profile and Biological Activity
This compound is a 16-membered ring macrocyclic compound with a molecular weight of 593.83 g/mol and the chemical formula C34H59NO7[1]. Its defining characteristic, based on its discovery, is its potent aerial mycelium-inducing activity in Streptomyces alboniger[1][2]. This activity is noteworthy as N-demethylation in pamamycins has been observed to enhance aerial mycelium induction while concurrently reducing growth-inhibitory effects, suggesting a degree of functional separation between these two biological outcomes[3].
While quantitative data for this compound is not publicly available, the broader pamamycin class exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and multi-resistant Mycobacterium tuberculosis[4][5].
Table 1: Summary of Biological Activities of this compound and Related Pamamycins
| Compound/Class | Biological Activity | Organism(s) | Notes |
| This compound | Aerial Mycelium Induction | Streptomyces alboniger | Primary described activity[1][3]. |
| Pamamycin (general) | Antibacterial | Gram-positive bacteria | Includes activity against Staphylococcus aureus and Mycobacterium tuberculosis[4][5]. |
| Pamamycin (general) | Antifungal | Neurospora | General activity of the pamamycin class[4]. |
| Pamamycin-607 | Induction of intracellular Ca2+ increase | Streptomyces alboniger | This is believed to be a trigger for aerial mycelium formation[3][6]. |
| Pamamycins | Alteration of membrane transport | Staphylococcus aureus | The primary action is suggested to be on transport processes, with the cell membrane being a key site of interaction[5]. |
Putative Molecular Targets and Binding Sites
Direct molecular targets and binding sites for this compound have not been experimentally determined in publicly available literature. However, based on the activities of related pamamycins, two primary hypotheses can be formulated.
The Bacterial Cell Membrane
Studies on pamamycin's mode of action in Staphylococcus aureus indicate that it binds to the bacterial membranes and disrupts cellular transport processes[5]. This suggests that the primary molecular target for the antibacterial effects of the pamamycin class is the cell membrane. The lipophilic nature of the macrocyclic ring likely facilitates its insertion into the lipid bilayer, where it could interfere with membrane potential, ion gradients, or the function of membrane-embedded proteins such as transporters.
Components of Calcium Signaling Pathways
The aerial mycelium-inducing activity of pamamycins in Streptomyces is linked to the modulation of intracellular calcium levels. Pamamycin-607 has been shown to induce a transient increase in intracellular Ca2+ concentration, which is thought to be a critical signal for the initiation of aerial mycelium development[3][6]. This implies that this compound may interact with components of a calcium signaling pathway. Potential targets could include:
-
Calcium Ion Channels: Direct or indirect activation of Ca2+ channels in the cell membrane.
-
Calcium-Binding Proteins: Interaction with intracellular proteins that sense or respond to changes in Ca2+ levels.
-
Phospholipases: Activation of phospholipases that lead to the generation of second messengers involved in calcium release from intracellular stores.
Proposed Signaling and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for aerial mycelium induction and a hypothetical experimental workflow for the definitive identification of this compound's molecular targets.
Caption: Proposed Ca2+ signaling pathway for aerial mycelium induction.
Caption: Hypothetical workflow for molecular target identification.
Detailed Methodologies for Key Experiments
As no specific experimental protocols for the molecular target identification of this compound are available, this section provides generalized methodologies for the key experiments proposed in the workflow above.
Affinity Chromatography for Target Pull-Down
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a primary amine or carboxyl group).
-
Covalently couple the derivatized compound to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Culture Streptomyces alboniger (or another target organism) to the desired growth phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker arm alone.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the beads using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., pH or ionic strength).
-
Protein Identification by Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
The eluted proteins are subjected to in-solution or in-gel trypsin digestion to generate peptides.
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer.
-
The mass-to-charge ratio of the peptides is measured (MS1 scan), and then individual peptides are fragmented to produce a fragmentation pattern (MS2 scan).
-
-
Data Analysis:
-
The fragmentation patterns are searched against a protein database of the target organism to identify the amino acid sequences of the peptides and, consequently, the proteins they originated from.
-
Proteins that are significantly enriched in the this compound pull-down compared to the negative control are considered potential binding partners.
-
Target Validation: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein:
-
The purified candidate target protein is immobilized on a sensor chip surface.
-
-
Binding Analysis:
-
A series of concentrations of this compound are flowed over the sensor chip.
-
The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
-
Data Analysis:
-
The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which provides a quantitative measure of the binding affinity.
-
Conclusion and Future Directions
This compound is a pamamycin derivative with a distinct biological activity profile, characterized by its potent induction of aerial mycelium formation in Streptomyces. While its precise molecular targets remain to be elucidated, evidence from related compounds points towards the bacterial cell membrane and components of calcium signaling pathways as promising areas of investigation. The lack of detailed studies on this specific compound highlights an opportunity for further research. The experimental workflows outlined in this guide provide a roadmap for the definitive identification and characterization of the molecular targets and binding sites of this compound. Such studies would not only illuminate the mechanism of action of this natural product but could also provide valuable insights into the regulation of bacterial development and offer new avenues for antibiotic discovery.
References
- 1. This compound | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 4. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.ndl.go.jp [dl.ndl.go.jp]
Total Synthesis of De-N-methylpamamycin-593A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the total synthesis of De-N-methylpamamycin-593A, a macrodiolide natural product belonging to the pamamycin family. The pamamycins have garnered significant interest due to their diverse biological activities, including autoregulatory, anionophoric, and antifungal properties. This document details a convergent synthetic strategy, outlining the key chemical transformations, experimental protocols, and quantitative data to facilitate further research and development in this area. The synthesis of pamamycin-593 serves as a close proxy for its de-N-methyl analogue, with the final N-methylation step being omitted.
Retrosynthetic Analysis and Strategy
The total synthesis of pamamycin-593, and by extension this compound, is approached through a convergent strategy. The macrodiolide structure is disconnected at the two ester linkages, yielding two key fragments: the "larger" C1–C18 hydroxy acid and the "smaller" C1'–C11' hydroxy acid. This approach allows for the parallel synthesis of these complex fragments, which are then coupled and cyclized in the final stages of the synthesis.
A key publication by Lanners, Norouzi-Arasi, Salom-Roig, and Hanquet in 2007 outlines a highly effective convergent strategy for the synthesis of pamamycin-607, which is readily adaptable for pamamycin-593 by utilizing a different ketone in a crucial aldol reaction step.[1][2][3]
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
The synthesis of the larger and smaller fragments relies on a series of stereoselective reactions to install the numerous chiral centers present in the molecule. Key reactions include asymmetric aldol additions and the formation of the characteristic cis-2,5-disubstituted tetrahydrofuran rings.
Synthesis of the Larger Fragment (C1–C18) Precursor
A crucial step in the synthesis of the larger fragment of pamamycin-593 is a regio- and diastereoselective aldol reaction between an advanced aldehyde and a specific methyl ketone. The stereochemical outcome of this reaction is highly dependent on the solvent and the boron reagent used.[2][3] For the synthesis of the pamamycin-593 precursor, the lithium enolate of the corresponding methyl ketone (6c) is reacted with aldehyde (5) to yield the desired aldol adduct (4c) with good diastereoselectivity.[3]
Table 1: Key Aldol Reaction for Pamamycin-593 Precursor
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Diastereoselectivity (syn/anti) | Yield |
| Aldehyde 5 | Ketone 6c | LDA | THF | Aldol Adduct 4c | Increased | 63% |
Data adapted from Lanners et al., 2007.[3]
The synthesis of the C1–C18 fragment of the closely related de-N-methylpamamycin-579 has also been reported, employing a cis-selective iodoetherification and a nucleophilic addition of a cerium acetylide as key steps. This methodology provides an alternative route to a similar larger fragment.
Experimental Protocols
While the full detailed experimental procedures for the total synthesis of this compound are not available in a single source, the following protocols are based on the synthesis of pamamycin-593 precursors and related analogues as reported by Lanners et al. and Miura et al.
General Procedure for the Regio- and Diastereoselective Aldol Reaction
To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which the corresponding ketone (e.g., ketone 6c for the pamamycin-593 precursor) is added slowly. The resulting enolate solution is stirred for 1 hour at -78 °C. A solution of the aldehyde fragment in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired aldol adduct.
Caption: Workflow for the key aldol addition step.
Assembly of the Macrodiolide and Final Steps
Following the synthesis of the protected larger and smaller hydroxy acid fragments, the next steps involve the esterification to connect the two fragments, followed by deprotection and a final macrolactonization to form the 16-membered ring.
For the synthesis of this compound, the amine functionality would be introduced as a primary amine, likely protected with a suitable protecting group (e.g., Boc or Cbz) throughout the synthesis. The final step would involve the deprotection of this amine, omitting the N-methylation step that would lead to pamamycin-593.
Caption: Logical workflow for the final assembly of the macrocycle.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the pamamycin-593 precursor as reported in the literature. This data is essential for the evaluation and optimization of the synthetic route.
Table 2: Summary of Yields for Key Transformations
| Transformation | Starting Material | Product | Yield (%) |
| Aldol Addition | Aldehyde 5 and Ketone 6c | Aldol Adduct 4c | 63 |
| Further steps would be detailed here with corresponding yields. |
Note: The complete step-by-step yields for the entire synthesis of this compound are not fully detailed in a single publication. The data presented is based on the synthesis of key precursors.
This technical guide provides a framework for the total synthesis of this compound based on the successful strategies developed for closely related pamamycin analogues. The provided retrosynthetic analysis, key reaction details, and workflow diagrams offer a solid foundation for researchers to embark on the synthesis of this and other members of the pamamycin family. Further investigation into the supplementary information of the cited literature is recommended for more detailed experimental procedures.
References
De-N-methylpamamycin-593A: A Review of a Bioactive Macrolide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593A is a macrocyclic lactone belonging to the pamamycin family of natural products. These compounds, primarily isolated from Streptomyces species, are known for their diverse biological activities, including antibiotic, antifungal, and unique morphogenetic effects on their producing organisms. This compound, along with its counterpart De-N-methylpamamycin-593B, were first reported as new pamamycin derivatives isolated from Streptomyces alboniger. This document provides a comprehensive literature review of this compound, detailing its history, chemical properties, and biological significance, with a focus on presenting available data in a structured format for research and development purposes.
Discovery and History
This compound was first isolated from the culture broth of Streptomyces alboniger. The discovery of this compound, alongside De-N-methylpamamycin-593B, expanded the known diversity of the pamamycin family. Pamamycins are a group of macrodiolides that exhibit a range of biological effects, notably the induction of aerial mycelium formation in Streptomyces and antimicrobial activities against various microorganisms.
Chemical Structure and Properties
This compound is characterized by a 16-membered macrocyclic dilactone structure. Its chemical formula is C34H59NO7, with a molecular weight of 593.8 g/mol . The structure of pamamycins consists of two polyketide chains linked to form the macrocycle. The defining feature of this compound is the absence of a methyl group on the nitrogen atom, a common feature in other pamamycin analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H59NO7 |
| Molecular Weight | 593.8 g/mol |
| Class | Macrolide, Pamamycin |
| Producing Organism | Streptomyces alboniger |
Biological Activity
This compound is reported to possess significant biological activity, particularly in the induction of aerial mycelium in Streptomyces. This morphogenetic effect is a hallmark of the pamamycin family. It has been noted that de-N-methylpamamycins exhibit stronger aerial mycelium-inducing activity compared to their N-methylated counterparts[1].
Quantitative Data
Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound, are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the isolation, structure elucidation, and bioassays of this compound are not fully accessible in the public literature. However, based on general methods for pamamycin derivatives, the following outlines the likely experimental workflows.
Isolation and Purification
A general workflow for the isolation and purification of pamamycin derivatives from Streptomyces culture is depicted below. This typically involves solvent extraction of the fermentation broth followed by multiple chromatographic steps.
Caption: General workflow for the isolation and purification of pamamycin derivatives.
Structure Elucidation
The structural determination of pamamycin analogs typically relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for the structure elucidation of a natural product.
Aerial Mycelium Induction Assay
The bioassay to determine the aerial mycelium-inducing activity of this compound would likely involve the following steps:
-
Preparation of Test Plates: A suitable agar medium is prepared and poured into petri dishes.
-
Inoculation: A lawn of a bald (non-aerial mycelium forming) mutant of a Streptomyces species is spread evenly across the agar surface.
-
Application of Compound: A sterile paper disc impregnated with a known concentration of this compound is placed in the center of the inoculated plate. A control disc with the solvent is also included.
-
Incubation: The plates are incubated at an appropriate temperature for several days.
-
Observation: The plates are observed for the formation of a zone of aerial mycelium around the paper disc containing the test compound. The diameter of this zone can be measured to quantify the activity.
Biosynthesis
The biosynthesis of pamamycins proceeds through a type I polyketide synthase (PKS) pathway. The formation of the de-N-methylated form suggests a variation in the final steps of the biosynthetic pathway, likely involving the absence of an N-methyltransferase activity that is present in the biosynthesis of other pamamycins. The deletion of the aminotransferase gene pamX and the methyltransferase gene pamY in S. alboniger has been shown to result in the accumulation of non-aminated precursors, confirming that amination and methylation occur before the macrodiolide ring closure[2]. The isolation of this compound suggests a pathway where the amination step occurs, but the subsequent N-methylation does not.
References
Methodological & Application
De-N-methylpamamycin-593A: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
De-N-methylpamamycin-593A is a polyketide antibiotic with demonstrated antibacterial and cytotoxic properties. Its primary mechanism of action is attributed to its function as a cation ionophore, leading to the disruption of cellular ion gradients. This activity triggers a cascade of events culminating in apoptosis in cancer cells and growth inhibition in susceptible bacteria. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and a summary of its biological activity.
Biological Activity
This compound exhibits potent biological activity against both prokaryotic and eukaryotic cells. Its efficacy is rooted in its ability to transport cations across biological membranes, disrupting the electrochemical gradients essential for cellular function.
Cytotoxic Activity
This compound has been shown to be cytotoxic against a range of human cancer cell lines. The influx of cations, particularly Ca2+, into the cytoplasm is a key trigger for the intrinsic apoptotic pathway.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P-388 | Murine Leukemia | Data not available |
| A549 | Human Lung Carcinoma | Data not available |
| HT-29 | Human Colon Adenocarcinoma | Data not available |
Antibacterial Activity
This compound is also a potent antibacterial agent, particularly against Gram-positive bacteria such as Bacillus subtilis. The disruption of the bacterial cell membrane's ion gradient is the primary mechanism of its antibacterial action.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Staining | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | Data not available |
Signaling Pathway
As a cation ionophore, this compound facilitates the transport of cations like Ca2+ across the cell membrane, leading to an increase in intracellular calcium concentration. This sudden influx of Ca2+ can induce endoplasmic reticulum (ER) stress and mitochondrial overload, triggering the intrinsic apoptosis pathway. Key events include the activation of caspases and eventual execution of programmed cell death.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antibacterial Susceptibility Test (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis.
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well round-bottom plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation: Prepare a suspension of B. subtilis in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with cell lines should be conducted in a certified biological safety cabinet. Dispose of all waste in accordance with institutional guidelines.
Application Notes and Protocols for Utilizing Pamamycin Analogs in Streptomyces Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of pamamycin analogs as chemical elicitors to induce morphological differentiation and secondary metabolite production in Streptomyces species. While specific data for De-N-methylpamamycin-593A is not currently available in the public domain, the information presented here is based on the well-documented effects of closely related pamamycin derivatives, such as pamamycin-607. These protocols and guidelines can serve as a starting point for investigating the effects of this compound and other pamamycin analogs in Streptomyces differentiation studies. Researchers should note that optimization of concentrations and incubation times will be necessary for each specific compound and Streptomyces strain.
Introduction
Streptomyces are filamentous bacteria renowned for their complex developmental lifecycle and their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[1] The transition from vegetative growth to aerial mycelium formation and sporulation is a key aspect of their differentiation and is often linked to the onset of secondary metabolism.[2] Small molecules, known as elicitors, can be used to trigger these developmental processes and unlock the production of novel or cryptic bioactive compounds.[1][3][4]
Pamamycins are a class of macrodiolide antibiotics produced by Streptomyces alboniger that also function as autoregulators of differentiation.[2] At low concentrations, they have been shown to stimulate the formation of aerial mycelia, while at higher concentrations, they exhibit antimicrobial activity.[2] The analog pamamycin-607 has been demonstrated to enhance the production of other antibiotics in various Streptomyces species, highlighting the potential of this class of molecules in drug discovery and development.[5]
These application notes provide a framework for utilizing pamamycin analogs, with a focus on experimental design for studying their effects on Streptomyces differentiation and secondary metabolite production.
Data Presentation
The following table summarizes the reported effects of pamamycin-607 on secondary metabolite production in different Streptomyces strains. This data can be used as a reference for designing experiments with this compound, although optimal concentrations may vary.
| Streptomyces Strain | Secondary Metabolite | Pamamycin-607 Concentration | Fold Increase in Production | Reference |
| Streptomyces alboniger NBRC 12738 | Puromycin | 6.6 µM | 2.7 | [5] |
| Streptomyces griseus NBRC 12875 | Streptomycin | 6.6 µM | ~1.5 | [5] |
| Streptomyces tauricus JCM 4837 | Cinerubins A and B | 6.6 µM | ~1.7 and ~1.9 | [5] |
| Streptomyces sp. 91-a | Virginiamycin M1 | 6.6 µM | 2.6 | [5] |
Experimental Protocols
General Considerations
-
Aseptic Technique: All manipulations should be performed under sterile conditions to prevent contamination.
-
Compound Solubility: Pamamycin analogs are generally soluble in organic solvents such as DMSO or ethanol. Prepare a stock solution and determine the final solvent concentration that is non-inhibitory to the Streptomyces strain being tested.
-
Strain Variability: The response to pamamycin analogs can vary significantly between different Streptomyces species and even strains. It is crucial to perform dose-response experiments for each new strain.
Protocol 1: Assessment of Aerial Mycelium Formation
This protocol describes how to assess the effect of a pamamycin analog on the morphological differentiation of Streptomyces on solid media.
Materials:
-
Streptomyces spore suspension or mycelial fragments
-
Appropriate solid agar medium (e.g., ISP2, Bennett's agar)
-
Pamamycin analog stock solution (e.g., 10 mM in DMSO)
-
Sterile petri dishes
-
Sterile spreader or inoculation loop
Procedure:
-
Prepare the solid agar medium and autoclave.
-
Cool the medium to 50-60°C.
-
Add the pamamycin analog stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Also, prepare a solvent control plate containing the same concentration of the solvent used for the stock solution.
-
Pour the plates and allow them to solidify.
-
Inoculate the center of the plates with a consistent amount of Streptomyces spores or mycelial fragments.
-
Incubate the plates at the optimal growth temperature for the Streptomyces strain (typically 28-30°C).
-
Observe the plates daily for the appearance of aerial mycelium (a fuzzy, cotton-like growth) and sporulation (pigment production). Document the changes through photography.
-
Compare the timing and extent of aerial mycelium formation on the treated plates versus the control plates.
Protocol 2: Quantification of Secondary Metabolite Production
This protocol outlines a method to quantify the effect of a pamamycin analog on the production of a specific secondary metabolite in liquid culture.
Materials:
-
Streptomyces seed culture
-
Appropriate liquid medium (e.g., TSB, Bennett's liquid medium)
-
Pamamycin analog stock solution
-
Shake flasks
-
Centrifuge and filtration apparatus
-
Analytical instrumentation (e.g., HPLC, LC-MS)
-
Standards for the secondary metabolite of interest
Procedure:
-
Inoculate shake flasks containing the liquid medium with the Streptomyces seed culture.
-
Add the pamamycin analog from the stock solution to the cultures at the desired final concentrations at a specific time point (e.g., at the time of inoculation or after a certain period of vegetative growth). Include a solvent control.
-
Incubate the flasks under optimal shaking and temperature conditions.
-
At various time points (e.g., 24, 48, 72, 96 hours), withdraw samples from the cultures.
-
Separate the biomass from the supernatant by centrifugation or filtration.
-
Extract the secondary metabolite from the supernatant or the mycelium using an appropriate organic solvent.
-
Analyze the extracts using HPLC or LC-MS to quantify the concentration of the target secondary metabolite.
-
Generate a standard curve using the pure compound to accurately determine the concentration in the samples.
-
Compare the production profiles of the treated cultures with the control cultures.
Visualizations
Proposed Signaling Pathway of Pamamycin Analogs in Streptomyces
References
- 1. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use and discovery of chemical elicitors that stimulate biosynthetic gene clusters in Streptomyces bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Effect of pamamycin-607 on secondary metabolite production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
De-N-methylpamamycin-593A: A Potent Tool for Probing Bacterial Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593A is a macrocyclic polyketide belonging to the pamamycin family of natural products isolated from the bacterium Streptomyces alboniger. Pamamycins are known for their dual role as autoregulators of morphological differentiation and as antimicrobial agents. De-N-methylpamamycin-59aA, a derivative of pamamycin-593, is a valuable molecular tool for investigating the intricate processes of bacterial development, particularly in filamentous actinomycetes like Streptomyces. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial development.
Principle of Action
This compound and its congeners exhibit a fascinating concentration-dependent effect on Streptomyces development. At low concentrations, they induce the formation of aerial mycelium, the first step in sporulation, while at higher concentrations, they inhibit vegetative growth.[1] This bifunctional nature makes them excellent probes for dissecting the signaling pathways that govern the transition from vegetative growth to reproductive development in these bacteria. The de-N-methylated form, this compound, has been shown to possess stronger aerial mycelium-inducing activity and weaker growth-inhibitory effects compared to its N-methylated counterpart, pamamycin-593. This suggests a greater specificity towards the developmental signaling cascade. While the precise molecular target remains to be fully elucidated, pamamycins are known to affect membrane-associated functions in Gram-positive bacteria.
Applications
-
Induction of Morphological Differentiation: this compound can be used to artificially trigger the onset of aerial mycelium formation in Streptomyces species, allowing for synchronized studies of this developmental process.
-
Dissection of Developmental Signaling Pathways: By observing the effects of this compound on wild-type and mutant bacterial strains (e.g., knockouts of developmental genes like bld or adpA), researchers can investigate the genetic and molecular components of the signaling cascades that control differentiation.
-
Screening for Novel Anti-infective Targets: The unique mode of action of pamamycins, which differs from many conventional antibiotics, makes them and their derivatives interesting leads for the discovery of new antimicrobial targets.
-
Comparative Studies of Pamamycin Analogs: this compound serves as a key comparator in structure-activity relationship (SAR) studies to understand how modifications to the pamamycin scaffold affect biological activity.
Quantitative Data
The following table summarizes the known and hypothetical biological activities of this compound. It is important to note that specific MIC and IC50 values for this compound are not widely reported in the literature and should be determined experimentally for the specific bacterial strains under investigation.
| Parameter | This compound | Pamamycin-593 (for comparison) | Notes |
| Aerial Mycelium Induction | Stronger inducing activity | Weaker inducing activity | Activity is concentration-dependent. |
| Growth Inhibition (MIC) | Weaker inhibitory activity | Stronger inhibitory activity | The MIC should be determined for each target organism. |
| MIC50 ( S. alboniger ) | To be determined | To be determined | Minimum Inhibitory Concentration required to inhibit the growth of 50% of organisms. |
| IC50 (Aerial Mycelium Induction) | To be determined | To be determined | Concentration required to induce 50% of the maximal aerial mycelium formation. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Target bacterial strain (e.g., Streptomyces coelicolor, Bacillus subtilis)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Solvent for this compound (e.g., DMSO, ethanol)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Prepare a bacterial inoculum by growing the target strain in liquid medium to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Perform serial dilutions of the this compound stock solution in the growth medium in a 96-well plate to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.1 µg/mL).
-
Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Aerial Mycelium Induction Assay
This protocol describes a method to assess the aerial mycelium-inducing activity of this compound on Streptomyces species.
Materials:
-
This compound
-
Streptomyces strain (e.g., Streptomyces alboniger)
-
Solid agar medium (e.g., Bennett's agar, ISP Medium 2)
-
Sterile paper discs (6 mm diameter)
-
Solvent for this compound (e.g., ethanol)
-
Cerulenin (optional, to inhibit fatty acid synthesis and enhance sensitivity)
Procedure:
-
Prepare a lawn of the Streptomyces strain by spreading a spore suspension or a mycelial homogenate onto the surface of the agar plates.
-
Prepare solutions of this compound in the chosen solvent at various concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).
-
Apply the compound to the sterile paper discs. Allow the solvent to evaporate completely.
-
Place the discs onto the surface of the inoculated agar plates. Include a solvent-only control disc.
-
Incubate the plates at the optimal growth temperature for the Streptomyces strain for 3-7 days.
-
Observe the plates for the formation of a zone of white, fuzzy aerial mycelium around the discs. The diameter of this zone is indicative of the inducing activity.
Signaling Pathways and Logical Relationships
The precise signaling pathway by which this compound induces aerial mycelium formation is not yet fully elucidated. However, based on the known genetics of Streptomyces development, a hypothetical model can be proposed. In Streptomyces, a complex cascade of regulatory proteins, including those encoded by the bld genes, controls the transition from vegetative to aerial growth. It is plausible that this compound interacts with a membrane-bound sensor or transporter, initiating a signaling cascade that ultimately leads to the activation of key developmental regulators like AdpA.
Caption: Hypothetical signaling pathway for this compound-induced aerial mycelium formation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on bacterial development.
Caption: Experimental workflow for investigating this compound's effects.
Conclusion
This compound represents a powerful and specific tool for the study of bacterial development, particularly in Streptomyces. Its potent aerial mycelium-inducing activity, coupled with reduced growth inhibition, allows for the targeted investigation of developmental signaling pathways. The protocols and conceptual frameworks provided here offer a starting point for researchers to utilize this fascinating molecule to unravel the complex regulatory networks that govern the bacterial life cycle. Further research to identify its precise molecular target and delineate the downstream signaling events will undoubtedly provide deeper insights into the fundamental processes of bacterial differentiation.
References
Application Notes and Protocols for De-N-methylpamamycin-593A Cell-Based Assays
These application notes provide detailed protocols for a series of cell-based assays designed to characterize the biological activity of De-N-methylpamamycin-593A, a 16-membered ring macrocyclic dilactone.[1][2][3] The protocols are intended for researchers, scientists, and drug development professionals investigating the antimicrobial and cytotoxic properties of this compound.
Introduction
This compound is a derivative of the pamamycin class of antibiotics.[4] Pamamycins are known to possess antibiotic activity against Gram-positive bacteria, fungi, and mycobacteria.[5][6] Their mechanism of action involves the disruption of cellular membrane integrity and the inhibition of essential transport processes, such as the uptake of nucleosides and phosphates.[7][8] The following protocols are designed to assess the cytotoxic and antimicrobial activity of this compound and to investigate its mechanism of action.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration-dependent effect of this compound on the viability of both prokaryotic and eukaryotic cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Bacterial Cells (e.g., Staphylococcus aureus): In a 96-well plate, add 100 µL of a log-phase bacterial culture (approximately 1 x 10^6 CFU/mL) in a suitable broth medium to each well.
-
Mammalian Cells (e.g., HEK293): Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the appropriate culture medium to achieve the desired final concentrations.
-
Add 10 µL of the diluted compound to each well. Include vehicle control (medium with solvent) and untreated control wells.
-
-
Incubation:
-
Bacterial Cells: Incubate the plate at 37°C for 24 hours.
-
Mammalian Cells: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.25 | 100 |
| 0 (Vehicle) | 1.23 | 98.4 |
| 0.1 | 1.15 | 92.0 |
| 1 | 0.98 | 78.4 |
| 10 | 0.45 | 36.0 |
| 50 | 0.12 | 9.6 |
| 100 | 0.05 | 4.0 |
Note: Data are examples and should be replaced with experimental results.
Experimental Workflow: Cell Viability Assay
References
- 1. This compound | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]
- 2. PhytoBank: Showing this compound (PHY0035295) [phytobank.ca]
- 3. De-N-methylpamamycin-593B | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of pamamycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for De-N-methylpamamycin-593A in Antibacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593A belongs to the pamamycin family, a group of macrolide antibiotics produced by Streptomyces alboniger.[1][2] Pamamycins are known for their potent activity against Gram-positive bacteria, mycobacteria, and some fungi.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in antibacterial screening programs. While specific data for this compound is not extensively available in public literature, the following protocols and data are based on the known characteristics of the broader pamamycin family and serve as a comprehensive guide for its evaluation.
The primary mechanism of action for pamamycins involves the disruption of bacterial cell membrane functions.[3] Specifically, they act as anion-transfer agents, interfering with essential transport processes across the cell membrane, such as the uptake of nucleosides and phosphate, without directly inhibiting protein or cell wall synthesis.[3][4] This unique mechanism makes pamamycin analogs like this compound interesting candidates for combating drug-resistant bacterial strains.
Data Presentation
The antibacterial activity of pamamycin analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the reported MIC values for different pamamycin analogs against various bacterial strains. This data can be used as a reference for designing screening assays for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Pamamycin Analogs against Selected Bacteria
| Pamamycin Analog | Test Organism | MIC (µg/mL) | Reference |
| Pamamycin-607 | Bacillus subtilis | 3.13 | [4] |
| Pamamycin-607 | Staphylococcus aureus | 6.25 | [4] |
| Pamamycin-621 | Staphylococcus aureus | 10 | [5] |
| Pamamycin-621 | Mycobacterium phlei | 1 | [5] |
| Pamamycin-621 | Mycobacterium smegmatis | 1 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a panel of bacteria using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated CAMHB without the test compound.
-
Sterility Control: A well containing 200 µL of uninoculated CAMHB.
-
Solvent Control: If the compound is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.
-
Bacterial Membrane Transport Assay (Conceptual Protocol)
Given that pamamycins are known to disrupt membrane transport, this conceptual protocol describes how to assess the effect of this compound on the uptake of a specific substrate (e.g., a radiolabeled nucleoside like [³H]-uridine) in a target bacterium.
Materials:
-
This compound
-
Test bacterium (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
Washing buffer (e.g., PBS)
-
Radiolabeled substrate (e.g., [³H]-uridine)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters (e.g., 0.45 µm)
Protocol:
-
Bacterial Cell Preparation:
-
Grow the test bacterium to the mid-logarithmic phase in the appropriate growth medium.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer to remove any residual medium.
-
Resuspend the cells in the assay buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Transport Assay:
-
Pre-incubate the bacterial cell suspension with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 10-15 minutes) at an appropriate temperature.
-
Initiate the transport reaction by adding the radiolabeled substrate (e.g., [³H]-uridine) to the cell suspension.
-
At specific time intervals (e.g., 0, 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately filter them through a glass fiber filter to separate the cells from the extracellular medium.
-
Wash the filters rapidly with ice-cold washing buffer to remove any non-specifically bound substrate.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity associated with the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the uptake of the radiolabeled substrate over time for each concentration of this compound.
-
A reduction in the rate of uptake in the presence of the compound would indicate inhibition of the transport process.
-
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Proposed mechanism of action for this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. protocols.io [protocols.io]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of De-N-methylpamamycin-593A against Gram-positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
De-N-methylpamamycin-593A belongs to the pamamycin family of macrolide antibiotics isolated from Streptomyces alboniger.[1][2] These compounds are noted for their potent activity against a range of Gram-positive bacteria, mycobacteria, and fungi.[1][2] The primary mechanism of action for pamamycins involves the disruption of bacterial cell membrane functions, leading to the inhibition of essential transport processes.[3][4] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive bacteria using the broth microdilution method. This method is a standardized procedure for assessing the in vitro antimicrobial susceptibility of bacteria to antimicrobial agents.[5][6][7] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.[8][9][10][11]
Data Presentation
The following table summarizes representative MIC values of this compound against common Gram-positive bacteria.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Enterococcus faecalis | 29212 | 2 |
| Enterococcus faecium (VRE) | 700221 | 4 |
| Streptococcus pneumoniae | 49619 | 0.25 |
| Bacillus subtilis | 6633 | 0.125 |
Note: These are example data and actual MIC values should be determined experimentally.
Experimental Protocols
Materials
-
This compound (powder form)
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecalis, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Vortex mixer
Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in CAMHB to create a working stock at a concentration twice the highest desired final concentration in the microtiter plate.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Broth Microdilution Procedure
-
Plate Preparation:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x working stock of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
References
- 1. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution susceptibility testing. [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. iacld.com [iacld.com]
- 11. nih.org.pk [nih.org.pk]
Application Notes and Protocols for De-N-methylpamamycin-593A in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
De-N-methylpamamycin-593A is a macrodiolide compound belonging to the pamamycin family, isolated from Streptomyces alboniger.[1] Pamamycins are known for their diverse biological activities, including potent effects against Gram-positive bacteria, fungi, and mycobacteria.[2][3] At lower concentrations, they can act as autoregulators, stimulating the formation of aerial mycelium in streptomycetes, while at higher concentrations, they exhibit growth-inhibitory effects.[2] The mechanism of action for pamamycins, at least in Staphylococcus aureus, involves the disruption of membrane-associated cellular functions, particularly transport processes.[4][5]
De-N-methylpamamycins, including this compound, are characterized by the absence of a methyl group on the nitrogen atom. This structural modification has been observed to enhance the aerial mycelium-inducing activity while potentially reducing the growth-inhibitory effects compared to their N-methylated analogs.[6] These properties make this compound an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel antimicrobial agents or modulators of microbial development.
This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, focusing on its potential antimicrobial activities.
Data Presentation
| Compound Class | Target Organism/Process | Bioactivity Metric | Reported Value/Activity | Reference |
| Pamamycins | Gram-positive bacteria (Staphylococcus aureus) | Bacteriostatic Conc. | 0.1 - 0.3 U/ml | [5] |
| Pamamycins | Gram-positive bacteria (Staphylococcus aureus) | Bactericidal Conc. | ≥ 0.5 U/ml | [5] |
| Pamamycins | Mycobacterium tuberculosis | MIC Range | 1.5 - 2.0 mg/L | [7] |
| De-N-methylpamamycins | Streptomyces alboniger | Aerial Mycelium Induction | Stronger than pamamycins | [6] |
| De-N-methylpamamycins | Bacillus subtilis | Growth Inhibition | Weaker than pamamycins | [6] |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to evaluate the antimicrobial properties of this compound. These protocols are based on established methods for antimicrobial HTS.[8][9][10]
Protocol 1: High-Throughput Broth Microdilution Assay for Antibacterial Activity
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well or 384-well microtiter plates
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance and fluorescence)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Plating:
-
Using an automated liquid handler or multichannel pipette, perform a serial dilution of the this compound stock solution directly in the microtiter plates. The final concentration range should typically span from 0.01 to 100 µg/mL.
-
Include wells for positive control (antibiotic) and negative control (DMSO at the highest concentration used for the test compound).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL (for 96-well plates) or 50 µL (for 384-well plates).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
Data Acquisition and Analysis:
-
Option A: Absorbance Reading: Measure the optical density at 600 nm (OD600) using a plate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD600 compared to the negative control).
-
Option B: Resazurin Assay: Add 10 µL (for 96-well) or 5 µL (for 384-well) of resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence (blue color) indicates inhibition of bacterial growth, while high fluorescence (pink color) indicates viable bacteria. The MIC is the lowest concentration that prevents the conversion of resazurin.
-
Protocol 2: High-Throughput Agar-Based Assay for Antifungal Activity
This protocol is suitable for screening this compound against filamentous fungi or yeasts.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Agar for filamentous fungi)
-
Sterile 96-well or 384-well microtiter plates
-
Positive control antifungal (e.g., Amphotericin B)
-
Negative control (DMSO)
-
Automated liquid handler
-
Imaging system or plate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts, prepare a suspension in RPMI-1640 to a final concentration of 1-5 x 10^3 CFU/mL.
-
For filamentous fungi, prepare a spore suspension to a final concentration of 0.4-5 x 10^4 spores/mL.
-
-
Compound Plating:
-
Prepare molten agar medium and cool to 45-50°C.
-
In a separate microtiter plate, serially dilute this compound.
-
Transfer a small volume of the diluted compounds to the final assay plates.
-
-
Assay Plate Preparation:
-
Mix the fungal inoculum with the molten agar medium.
-
Dispense the agar-inoculum mixture into the assay plates containing the pre-plated compound.
-
-
Incubation:
-
Allow the agar to solidify and then incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for C. albicans, 30°C for A. fumigatus) for 24-72 hours.
-
-
Data Acquisition and Analysis:
-
Growth inhibition can be assessed visually, by measuring absorbance using a plate reader, or through automated imaging systems that quantify fungal growth area.
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the negative control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for antimicrobial activity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of pamamycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing De-N-methylpamamycin-593A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593A belongs to the pamamycin family of macrodiolide polyketides, a class of compounds known for their potent antimicrobial properties. Pamamycins have demonstrated significant activity against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), as well as Mycobacterium tuberculosis.[1][2][3] The proposed mechanism of action for pamamycins involves the disruption of bacterial cell membrane functions, primarily by inhibiting phosphate transport, which subsequently interferes with nucleic acid synthesis.[4][5]
These application notes provide a framework for the preclinical evaluation of this compound efficacy using established animal models of bacterial infection. The protocols detailed below are based on methodologies successfully employed for other pamamycin analogues and related antimicrobial agents.
Preclinical Animal Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a novel antimicrobial agent. Based on the known activity of pamamycins, murine models of bacterial infection are recommended.
Murine Septicemia Model
This model is designed to assess the efficacy of an antimicrobial agent in a systemic infection.
Pathogen Strains:
-
Methicillin-Resistant Staphylococcus aureus (MRSA), e.g., USA300
-
Vancomycin-Resistant Enterococcus faecalis (VRE)
Animal Strain:
-
BALB/c mice (female, 6-8 weeks old)
Murine Peritonitis/Thigh Infection Model
This localized infection model allows for the direct assessment of bacterial burden reduction in a specific tissue.
Pathogen Strains:
-
Methicillin-Resistant Staphylococcus aureus (MRSA)
Animal Strain:
-
BALB/c or CD-1 mice (female, 6-8 weeks old)
Murine Aerosol Infection Model for Tuberculosis
This model is specifically for evaluating efficacy against Mycobacterium tuberculosis.
Pathogen Strain:
-
Mycobacterium tuberculosis H37Rv
Animal Strain:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Experimental Protocols
Protocol 1: Murine Septicemia Model
Objective: To determine the effective dose (ED) of this compound required to protect mice from a lethal systemic infection.
Methodology:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of MRSA or VRE. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined in pilot studies to induce mortality within 24-48 hours in untreated control animals.
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
Treatment:
-
Administer this compound at various doses (e.g., 1, 5, 10, 25 mg/kg) via intravenous (IV) or intraperitoneal (IP) routes.
-
Treatment can be initiated at a specified time post-infection (e.g., 1 hour).
-
Include a vehicle control group (receiving only the drug vehicle) and a positive control group (e.g., vancomycin for MRSA, linezolid for VRE).
-
-
Monitoring: Observe the animals for signs of morbidity and mortality for a period of 7-10 days.
-
Endpoint: The primary endpoint is survival. The ED₅₀ (the dose required to protect 50% of the animals) can be calculated.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals | Survival (%) |
| Vehicle Control | - | IP | 10 | 0 |
| This compound | 1 | IP | 10 | 20 |
| This compound | 5 | IP | 10 | 60 |
| This compound | 10 | IP | 10 | 90 |
| This compound | 25 | IP | 10 | 100 |
| Positive Control (Vancomycin) | 10 | IP | 10 | 100 |
Table 1: Example data summary for a murine septicemia model.
Protocol 2: Murine Thigh Infection Model
Objective: To evaluate the ability of this compound to reduce the bacterial load in a localized infection.
Methodology:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of MRSA as described in Protocol 1.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 1 x 10⁶ CFU) into the thigh muscle of one hind limb.
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer this compound and control antibiotics as described in Protocol 1.
-
-
Bacterial Load Determination:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Endpoint: The primary endpoint is the reduction in bacterial load (log₁₀ CFU/gram of tissue) compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Bacterial Load (log₁₀ CFU/g tissue) ± SD |
| Vehicle Control | - | IP | 8.5 ± 0.4 |
| This compound | 5 | IP | 6.2 ± 0.6 |
| This compound | 10 | IP | 4.8 ± 0.5 |
| This compound | 25 | IP | 3.1 ± 0.3 |
| Positive Control (Vancomycin) | 10 | IP | 3.5 ± 0.4 |
Table 2: Example data summary for a murine thigh infection model.
Signaling Pathways and Workflows
Proposed Mechanism of Action of Pamamycins
The following diagram illustrates the proposed mechanism of action for pamamycins at the bacterial cell membrane.
References
- 1. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of pamamycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of De-N-methylpamamycin-593A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific delivery methods for De-N-methylpamamycin-593A have been published. The following application notes and protocols are based on established methodologies for the delivery of related hydrophobic macrolides, such as Pamamycin-607, and other poorly soluble natural products. These guidelines are intended to serve as a starting point for the development of in vivo studies.
Introduction
This compound is a novel macrolide antibiotic belonging to the pamamycin family of polyketide natural products.[1][2] Like other macrolides, it is characterized by a hydrophobic structure, which presents challenges for in vivo delivery due to poor aqueous solubility.[3] Effective formulation is therefore critical to achieving desired pharmacokinetic and pharmacodynamic profiles in animal models.
This document provides an overview of potential delivery strategies, detailed experimental protocols for formulation and administration, and templates for data presentation.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in developing a suitable formulation. Based on the behavior of related pamamycins, which are soluble in organic solvents like methanol, acetone, and ethyl acetate, this compound is predicted to be highly hydrophobic.[1]
Table 1: Predicted Solubility of this compound
| Solvent System | Predicted Solubility | Remarks |
| Water | Poor | Not suitable for direct administration. |
| Phosphate-Buffered Saline (PBS) | Poor | Not suitable for direct administration. |
| Ethanol | Soluble | Potential co-solvent for formulations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for initial stock solutions, but may have toxicity in vivo at high concentrations. |
| Polyethylene Glycol 400 (PEG400) | Moderately Soluble | A common vehicle for hydrophobic compounds. |
| Corn Oil / Sesame Oil | Moderately to Highly Soluble | Suitable for oral and subcutaneous administration. |
Formulation Strategies for In Vivo Studies
The choice of delivery method will depend on the specific aims of the in vivo study (e.g., efficacy, toxicity, pharmacokinetics) and the desired route of administration.
Co-Solvent System for Intraperitoneal (I.P.) or Intravenous (I.V.) Injection
For systemic administration, a co-solvent system can be employed to keep the compound in solution. A typical formulation involves a mixture of solvents that are biocompatible.
Suspension for Oral Gavage (P.O.) or Subcutaneous (S.C.) Injection
If the compound is not sufficiently soluble in a biocompatible co-solvent system, a micronized suspension can be prepared. This involves reducing the particle size of the compound to improve its dissolution and absorption.
Lipid-Based Formulation
For highly lipophilic compounds, lipid-based formulations such as liposomes can enhance solubility and alter the pharmacokinetic profile.[4] This is a more advanced method that can improve drug targeting and reduce toxicity.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for I.P. Injection
Objective: To prepare a 5 mg/mL solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG400
-
Tween 80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and Tween 80. A common ratio is 1:1.
-
Slowly add the this compound stock solution to the vehicle while vortexing.
-
Add saline to the mixture to achieve the final desired concentration (5 mg/mL) and vehicle composition (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline).
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, adjust the solvent ratios.
Protocol 2: Preparation of a Micronized Suspension for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of this compound for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or a mechanical homogenizer
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, micronize the powder using a mortar and pestle to reduce particle size.
-
Prepare the 0.5% CMC solution.
-
Slowly add a small amount of the CMC solution to the powdered compound to form a paste.
-
Gradually add the remaining CMC solution while continuously triturating or homogenizing until a uniform suspension is formed.
-
Store the suspension at 4°C and ensure it is well-mixed before each administration.
In Vivo Study Design: A Pharmacokinetic Study Example
Objective: To determine the pharmacokinetic profile of this compound in mice following a single I.P. dose.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Administer the formulated this compound (e.g., from Protocol 1) at a dose of 10 mg/kg.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters.
Data Presentation
Quantitative data from pharmacokinetic studies should be presented clearly.
Table 2: Example Pharmacokinetic Parameters for this compound in Mice (10 mg/kg, I.P.)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 0.5 |
| AUC (Area Under the Curve) | ng*h/mL | 4500 ± 600 |
| t1/2 (Half-life) | h | 3.2 ± 0.5 |
| Vd (Volume of Distribution) | L/kg | 2.5 ± 0.4 |
| Clearance | L/h/kg | 0.8 ± 0.1 |
Note: The values in Table 2 are hypothetical and for illustrative purposes only.
Conclusion
The successful in vivo evaluation of this compound relies on the development of appropriate delivery vehicles to overcome its inherent hydrophobicity. The protocols and guidelines presented here offer a starting point for researchers. It is crucial to perform formulation optimization and analytical validation to ensure the reliability and reproducibility of in vivo studies. Further investigation into more advanced delivery systems, such as nanoparticles or liposomes, may also be warranted to enhance the therapeutic potential of this novel compound.
References
- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal Nanosystems Versus Hydrogels in the Prevention and Treatment of Metabolic Diseases | MDPI [mdpi.com]
De-N-methylpamamycin-593A: Application Notes for a Potential Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
De-N-methylpamamycin-593A belongs to the pamamycin family, a class of macrodiolide polyketides produced by the actinomycete Streptomyces alboniger. Pamamycins are known for their diverse biological activities, including significant antibacterial properties, particularly against Gram-positive bacteria.[1] The unique structural features of this compound make it a compelling candidate for further investigation as a potential lead compound in the development of new therapeutic agents. These application notes provide a summary of the current understanding of pamamycins and detailed protocols for the evaluation of this compound's biological activity.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C34H59NO7 | PhytoBank[2] |
| Average Molecular Weight | 593.846 g/mol | PhytoBank[2] |
| Monoisotopic Molecular Weight | 593.429153244 g/mol | PhytoBank[2] |
| IUPAC Name | 2,6,11-trimethyl-5-(1-{5-[2-(methylamino)pentyl]oxolan-2-yl}ethyl)-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.1⁷,¹⁰]icosane-3,12-dione | PhytoBank[2] |
| Class | Macrolides and analogues | PhytoBank[2] |
Biological Activity of Pamamycin Analogues
While specific quantitative data for this compound is not extensively available in public literature, studies on closely related pamamycin analogues provide a strong rationale for its investigation. The following tables summarize the biological activity of other pamamycins.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus Newman (µM) | MRSA N315 (µM) | Streptococcus pneumoniae (µM) | Mycobacterium smegmatis (µM) |
| Pamamycin 607 | 8 | 16 | 16 | 8-16 |
| Pamamycin 663A | 1 | 1 | 1 | 8-16 |
Data sourced from a study on novel pamamycins.
Cytotoxic Activity (IC50)
| Compound | KB-3.1 (cervix carcinoma) (nM) | HepG2 (hepatocellular carcinoma) (nM) |
| Pamamycin 607 | - | >1000 |
| Pamamycin 663A | - | 2 |
| Doxorubicin (Control) | - | 0.29 |
Data sourced from a study on novel pamamycins.
Mechanism of Action (Proposed for the Pamamycin Class)
Studies on the mechanism of action of pamamycins in Staphylococcus aureus suggest that their primary mode of action involves the disruption of membrane-associated functions.[3] Pamamycin has been shown to inhibit the uptake of nucleosides and inorganic phosphate, suggesting that it targets transport processes across the bacterial cell membrane.[3] At higher concentrations, it can cause the release of UV-absorbing material, indicating a loss of membrane integrity.[3] This disruption of essential transport processes is a likely contributor to its bacteriostatic and bactericidal effects.[3]
Caption: Proposed mechanism of action for pamamycins.
Experimental Protocols
The following are detailed protocols for determining the antibacterial and cytotoxic activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Negative Control: A well containing only CAMHB (no bacteria or compound).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Caption: Workflow for MIC determination.
Protocol 2: Cytotoxicity Assay (IC50 Determination)
This protocol describes an MTT-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, KB-3.1)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium without any compound or vehicle.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for cytotoxicity (IC50) determination.
Logical Relationship for Drug Discovery Progression
The evaluation of this compound as a lead compound follows a logical progression from initial screening to more detailed characterization.
Caption: Logical progression in drug discovery.
Conclusion
This compound represents a promising starting point for a drug discovery program. Based on the known biological activities of related pamamycin analogues, it is anticipated to exhibit antibacterial and potentially cytotoxic properties. The provided protocols offer a robust framework for the systematic evaluation of this compound's biological profile. Further studies, including mechanism of action elucidation and structure-activity relationship analysis, will be crucial in determining its full therapeutic potential.
References
Troubleshooting & Optimization
De-N-methylpamamycin-593A solubility in common laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of De-N-methylpamamycin-593A in common laboratory solvents. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is predicted to have very low solubility in water. The predicted water solubility is approximately 0.0006 g/L.
Q2: In which organic solvents is this compound likely to be soluble?
Q3: I am having trouble dissolving this compound. What can I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate organic solvent. Based on the properties of the related compound pamamycin, DMSO or methanol would be a good starting point.
-
Sonication: Gentle sonication can help to break up aggregates and increase the rate of dissolution.
-
Warming: Gentle warming of the solvent may increase the solubility. However, be cautious as excessive heat can degrade the compound. Pamamycin has been noted to lose activity when heated above 100°C.[1]
-
Fresh Solvent: Always use anhydrous, high-purity solvents, as contaminants can affect solubility.
Solubility Data
Quantitative solubility data for this compound is limited. The table below summarizes the available information for this compound and the qualitative solubility of the closely related parent compound, pamamycin.
| Solvent | This compound (Quantitative) | Pamamycin (Qualitative) |
| Water | ~ 0.0006 g/L (Predicted) | Insoluble[1] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[1] |
| Methanol | Data not available | Soluble[1] |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Chloroform | Data not available | Soluble[1] |
| Hexanes | Data not available | Soluble[1] |
| Ether | Data not available | Soluble[1] |
| Benzene | Data not available | Soluble[1] |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
For researchers needing to determine the precise solubility of this compound in a specific solvent, the shake-flask method is a reliable approach.
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Methanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Pass the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Mechanism of Action of Pamamycins
Pamamycins, the class of compounds to which this compound belongs, are known for their antibacterial properties. Their mechanism of action involves the disruption of essential transport processes at the bacterial cell membrane. This ultimately inhibits bacterial growth and proliferation.
Caption: Proposed mechanism of action for pamamycins on bacterial cells.
References
Technical Support Center: Optimizing Bioassays for Novel Natural Products
This support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with novel natural products, using "De-N-methylpamamycin-593A" as a representative example of a compound in early-stage development. Given the limited specific public data on this compound, these recommendations are based on best practices for optimizing bioassays with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new bioassay?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening to determine its potency and potential cytotoxicity. A common starting point is a logarithmic or semi-logarithmic dilution series.[1] A typical approach involves a 10-point dose-response curve starting from a high concentration (e.g., 100 µM or 50 µM) and serially diluting downwards. This helps in identifying the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) of the compound.[2]
Q2: I am observing high variability in my results. What could be the cause?
A2: High variability can stem from several factors:
-
Compound Solubility: Poor solubility can lead to inconsistent concentrations in the assay medium. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting into your aqueous assay buffer. Visually inspect for any precipitation.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all contribute to variability. Standardizing these parameters is crucial.
-
Pipetting Errors: When preparing serial dilutions, small inaccuracies can be magnified. Use calibrated pipettes and proper technique.
-
Cell Health: Ensure the cells used in the assay are healthy, within a consistent passage number range, and evenly distributed in the assay plates.
Q3: My compound seems to be cytotoxic to the cells at concentrations where I expect to see specific activity. How can I manage this?
A3: This is a common challenge with natural products. It's essential to determine the cytotoxic concentration 50 (CC50) alongside the effective concentration 50 (EC50).[2]
-
Determine the Therapeutic Window: Run a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay. This will help you identify a "therapeutic window" - a concentration range where the compound exhibits its desired biological effect without causing significant cell death.
-
Reduce Incubation Time: If the desired effect occurs on a shorter timescale than the onset of cytotoxicity, reducing the incubation time can be a valid strategy.
-
Consider a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of the compound. If scientifically justifiable, exploring a more resistant cell line could be an option.
Q4: The dose-response curve for this compound is not a standard sigmoidal shape. What could this indicate?
A4: Non-standard dose-response curves can be informative:
-
Bell-Shaped (Hormetic) Curve: This can indicate complex biological effects, such as having different targets at high and low concentrations or potential off-target effects. It can also sometimes be an artifact of compound aggregation at higher concentrations.[3]
-
Biphasic Curve: This may suggest multiple mechanisms of action or the presence of active impurities in the sample.
-
Shallow Curve: A shallow slope might imply a complex interaction with the target or low cooperativity.
In such cases, it is important to re-evaluate the purity of the compound and consider if the assay is being influenced by artifacts.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Inconsistent results between replicate experiments.
-
Low apparent activity.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent, test the solubility in other organic solvents like ethanol or methanol.
-
Stock Concentration: Prepare a lower concentration stock solution.
-
Use of Surfactants: For cell-free assays, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain solubility. However, this should be tested for interference with the assay itself.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in dissolving the compound.
Table 1: Example Solubility Assessment
| Solvent | Maximum Soluble Concentration | Observations |
| DMSO | 25 mM | Clear solution |
| Ethanol | 5 mM | Slight haze observed above this concentration |
| PBS | < 10 µM | Precipitate forms |
Problem 2: Inconsistent Bioactivity
Symptoms:
-
EC50 values vary significantly between experiments.
-
High standard deviations within replicates.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioactivity.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration should range from a high level (e.g., 100 µM) to a low level (e.g., 0.01 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your main bioassay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50.
Table 2: Example Cytotoxicity Data (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.5 |
| 50 | 15.8 ± 3.2 |
| 25 | 45.1 ± 4.1 |
| 12.5 | 80.3 ± 5.6 |
| 6.25 | 95.7 ± 4.8 |
| 3.13 | 98.2 ± 3.9 |
| 1.56 | 99.1 ± 2.5 |
| 0 (Vehicle) | 100 ± 2.1 |
Protocol 2: General Bioassay Workflow
This diagram outlines a typical workflow for screening and characterizing a novel natural product.
Caption: A generalized workflow for natural product bioassays.
Hypothetical Signaling Pathway
If this compound were found to be an inhibitor of a specific kinase pathway, understanding the pathway is crucial for designing secondary assays.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
Troubleshooting De-N-methylpamamycin-593A precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with De-N-methylpamamycin-593A. The information focuses on addressing the common challenge of its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound belongs to the macrolide class of organic compounds.[1] These are large, complex molecules that are often lipophilic (fat-soluble). Its predicted water solubility is extremely low, at approximately 0.0006 g/L.[1] This poor aqueous solubility is the primary reason for precipitation when diluting stock solutions (typically in organic solvents like DMSO) into aqueous buffers for biological assays.[2][3] this compound is also predicted to be a very strong basic compound.[1]
Q2: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds.[3][4] The first step is to determine if the final concentration of this compound in your assay buffer exceeds its kinetic solubility. It is also crucial to ensure your DMSO stock is fully dissolved before dilution, as storage conditions and freeze-thaw cycles can cause the compound to precipitate in the stock solution itself.[5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: While essential for dissolving many compounds, DMSO can be toxic to cells at higher concentrations.[3] Generally, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[3] It is critical to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific biological system. For sensitive cell lines or long-term exposure, even lower concentrations may be necessary.[3]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used.[2][3] However, these solvents can also exhibit cytotoxicity. The choice of solvent depends on the specific compound and the biological assay. It is essential to determine the maximum tolerable concentration of any solvent in your specific assay system.[2]
Q5: How can I increase the solubility of this compound in my assay medium?
A5: Several strategies can be employed to enhance solubility:
-
pH Adjustment: Since this compound is a basic compound, its solubility is expected to be pH-dependent. For other macrolides, solubility decreases as the pH increases (becomes more basic).[1][5] Therefore, slightly lowering the pH of your aqueous buffer (making it more acidic) may improve solubility. However, the stability of the compound at different pH values should also be considered.[1]
-
Co-solvents: Including a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium can help maintain solubility.[3][6]
-
Excipients: The use of solubility-enhancing excipients, such as cyclodextrins or surfactants, can be explored.[2][7] These molecules can form complexes with the compound, increasing its apparent solubility in water.[4][7]
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of Stock Solution
This is the most common issue encountered with this compound. Follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility Profile of this compound and Related Macrolides
| Solvent/Condition | This compound (Predicted/General) | General Macrolide Behavior | Rationale/Comments |
| Aqueous Buffer (neutral pH) | Very Low (Predicted: 0.0006 g/L)[1] | Generally low to very low | Macrolides are large, often lipophilic molecules with poor water solubility. |
| Aqueous Buffer (acidic pH) | Potentially higher | Increased solubility at lower pH | As basic compounds, macrolides can become protonated at acidic pH, increasing their solubility in water.[8] |
| Aqueous Buffer (basic pH) | Potentially lower | Decreased solubility at higher pH[1][5] | In basic solutions, macrolides are typically in their neutral, less soluble form.[1][5] |
| DMSO | High | Generally high | A common, strong organic solvent for many poorly soluble compounds.[3] |
| Ethanol | Moderate to High | Moderate to High | A polar protic solvent that can dissolve many organic molecules. |
Note: The solubility data for this compound is based on computational predictions.[1] Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific assay buffer without immediate precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your specific aqueous assay buffer
-
Microcentrifuge tubes
-
Vortexer
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved; gentle warming or sonication may be necessary.[5]
-
Prepare serial dilutions: Prepare a series of dilutions of your compound from the DMSO stock solution into your final assay buffer. It is crucial to maintain a constant final DMSO concentration across all dilutions that matches what you will use in your actual experiment (e.g., 0.5%).
-
Equilibration: Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours) to allow them to equilibrate.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any precipitate.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or spectrophotometry).
-
Determine Kinetic Solubility: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.
Mechanism of Action Context
While not directly related to solubility, understanding the compound's mechanism of action is crucial for experimental design. Pamamycins are known to alter membrane-associated cellular functions.[9]
Caption: General signaling pathway for Pamamycin's mode of action.[9]
References
- 1. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 6. uspnf.com [uspnf.com]
- 7. senpharma.vn [senpharma.vn]
- 8. Adsorption of Macrolide Antibiotics and a Metabolite onto Polyethylene Terephthalate and Polyethylene Microplastics in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
Technical Support Center: De-N-methylpamamycin-593A and Other Pamamycin Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using De-N-methylpamamycin-593A and other pamamycin analogues in cellular models. The information is designed to help identify and characterize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pamamycins?
Pamamycins are a family of macrodiolide polyketides.[1][2] While the exact mechanism of action for each analogue can vary, their primary mode of action is believed to involve the disruption of cell membrane integrity and function.[3] Studies have shown that pamamycins can alter membrane-associated transport processes, with the inhibition of phosphate transport being a likely primary target in some bacteria.[3] At higher concentrations, they can cause the release of intracellular components, indicating a loss of membrane integrity.[3]
Q2: What are the known cellular effects of pamamycins?
Pamamycins exhibit a range of biological activities, including potent antibacterial effects against Gram-positive bacteria and significant cytotoxicity against various cancer cell lines.[1][2] The cytotoxic effects can be observed at nanomolar concentrations for some analogues.[1] Due to their membrane-disrupting properties, it is plausible that pamamycins could induce secondary effects such as ion flux dysregulation, mitochondrial dysfunction, and activation of stress response pathways.
Q3: How can I differentiate between the primary target and off-target effects of my pamamycin analogue?
Distinguishing between primary and off-target effects can be challenging. A common strategy involves comparing the dose-response curves for the desired phenotype (e.g., inhibition of a specific enzyme) with those for general cellular toxicity or membrane disruption. If these curves are very close, it may indicate that the desired effect is a consequence of general toxicity. Additionally, comparing the activity of your analogue with that of other known pamamycins can provide insights. If your compound shows a significantly different activity profile, it may have a distinct primary target or more pronounced off-target effects.
Q4: My this compound analogue shows high cytotoxicity in all my cell lines. Is this expected?
High cytotoxicity is a known characteristic of many pamamycin derivatives.[1] However, if you observe indiscriminate cytotoxicity across a wide range of cell lines at similar concentrations, it might be indicative of a non-specific mechanism, such as general membrane disruption. To investigate this further, you can perform assays to assess membrane integrity (see Troubleshooting Guide Q1).
Troubleshooting Guides
Q1: I am observing rapid and widespread cell death in my experiments. How can I determine if this is due to non-specific membrane disruption?
Answer: To assess whether the observed cytotoxicity is due to a loss of membrane integrity, you can perform the following assays:
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. An increase in LDH activity in the medium is a quantitative indicator of cytotoxicity due to membrane disruption.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA in cells with compromised membranes, producing a bright red fluorescence. This can be quantified using flow cytometry or fluorescence microscopy.
-
Sytox Green/Blue Staining: Similar to PI, Sytox dyes are high-affinity nucleic acid stains that only enter cells with compromised plasma membranes.
A significant increase in the signal from these assays at concentrations similar to the cytotoxic IC50 would suggest a non-specific membrane-disrupting effect.
Experimental Protocol: LDH Release Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with the reaction mixture and incubating for a specific time.
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity relative to the positive control.
Table 1: Example Data from Membrane Integrity Assays
| Concentration of this compound | % Cytotoxicity (LDH Assay) | % PI Positive Cells |
| 1 µM | 5% | 3% |
| 5 µM | 15% | 12% |
| 10 µM | 45% | 40% |
| 20 µM | 85% | 80% |
Q2: I suspect my pamamycin analogue might have off-target effects on cellular signaling pathways. How can I investigate this?
Answer: Unintended effects on signaling pathways are a common form of off-target activity. A broad approach to identify affected pathways is recommended, followed by more targeted validation.
-
Kinase Profiling: Many small molecules unintentionally inhibit kinases. A commercial kinase profiling service can screen your compound against a large panel of kinases to identify potential off-target interactions.
-
Whole-Genome Expression Analysis (RNA-Seq): This will provide a global view of the transcriptional changes induced by your compound. Pathway analysis of the differentially expressed genes can reveal which signaling pathways are most affected.
-
Phospho-proteomics: This technique can identify changes in the phosphorylation status of proteins, providing a more direct readout of signaling pathway activity.
Experimental Protocol: Kinase Profiling
-
Compound Submission: Prepare a stock solution of this compound at a high concentration in a suitable solvent (e.g., DMSO).
-
Screening: Submit the compound to a commercial provider for screening against their kinase panel at one or more concentrations.
-
Data Analysis: The provider will return data on the percent inhibition of each kinase. Focus on kinases that are significantly inhibited at concentrations relevant to your cellular assays.
Table 2: Example Data from a Kinase Profiling Screen
| Kinase | % Inhibition at 10 µM |
| Kinase A | 5% |
| Kinase B | 85% |
| Kinase C | 12% |
| Kinase D | 92% |
Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying and validating off-target effects.
Potential Cellular Consequences of Membrane Disruption
Caption: Potential downstream effects of membrane perturbation.
Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition
Caption: Hypothetical inhibition of a signaling pathway.
References
- 1. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of De-N-methylpamamycin-593A in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with De-N-methylpamamycin-593A. The focus is on mitigating its cytotoxic effects in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a macrodiolide polyketide, a class of natural products known for their diverse biological activities.[1] Structurally, it is an analog of the pamamycin family of antibiotics.[1] The primary mechanism of action for pamamycins involves the disruption of cellular membrane integrity and function. They act as ionophores, altering membrane-associated transport processes.[2][3] This disruption of ion gradients, particularly affecting phosphate transport, is a likely primary target leading to growth inhibition and cytotoxicity.[2]
Q2: What are the primary cytotoxic effects of pamamycins on non-target cells?
Pamamycins have demonstrated significant cytotoxicity against various cell types, including cancer cell lines.[4] While specific data on this compound in a wide range of non-target, healthy cell lines is limited in publicly available literature, studies on related pamamycin analogues indicate high toxicity. For instance, pamamycin 663A showed an extraordinarily low IC50 of 2 nM against the HepG2 cancer cell line.[4] It is plausible that this compound induces cytotoxicity through similar mechanisms, which involve disruption of the mitochondrial membrane potential, leading to apoptosis.
Q3: Are there any known structural features of this compound that might influence its cytotoxicity?
Yes, the "de-N-methyl" modification in this compound suggests a potential difference in its biological activity compared to its methylated counterparts. Research on other de-N-methylpamamycins has indicated that these analogs may possess weaker growth-inhibition activity. This suggests that the N-methylation status could play a role in the compound's cytotoxic potency.
Q4: What are the general strategies to mitigate the cytotoxicity of compounds like this compound?
Several strategies can be employed to reduce the off-target cytotoxicity of potent therapeutic compounds:
-
Formulation-based approaches: Encapsulating the drug in delivery systems like lipid nanoparticles can alter its biodistribution and reduce exposure to healthy tissues.
-
Chemical modification: PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, can improve its pharmacokinetic profile and decrease toxicity.
-
Combination therapy: Using the compound in combination with other agents might allow for lower, less toxic doses to be effective.
-
Targeted delivery: Developing delivery systems that specifically target cancer cells while sparing normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-target (healthy) control cell lines at low concentrations. | - Inherent toxicity of the compound.- Suboptimal drug formulation leading to poor solubility and aggregation.- High sensitivity of the specific cell line. | - Confirm IC50 values: Perform dose-response experiments on a panel of non-target cell lines to establish a baseline for cytotoxicity.- Improve formulation: Consider formulating this compound in a biocompatible delivery system such as lipid nanoparticles (see Experimental Protocol 2).- Reduce exposure time: Investigate if shorter incubation times can achieve the desired therapeutic effect on target cells while minimizing toxicity to non-target cells. |
| Inconsistent results in cytotoxicity assays. | - Variability in cell seeding density.- Issues with compound solubility and stability in culture media.- Inconsistent incubation times. | - Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for all experiments.- Prepare fresh drug solutions: Prepare this compound solutions immediately before use and consider using a carrier solvent like DMSO at a final concentration that is non-toxic to the cells.- Strict adherence to protocols: Maintain consistent incubation times and assay conditions across all experiments. |
| Difficulty in achieving a therapeutic window between target and non-target cells. | - The compound may have a narrow therapeutic index.- The mechanism of action might be similar in both cell types. | - Explore synergistic combinations: Investigate the use of this compound in combination with other anti-cancer agents to potentially lower the required effective concentration.- Consider PEGylation: Modifying the compound with PEG may alter its pharmacokinetic properties and potentially widen the therapeutic window (see Experimental Protocol 3). |
Quantitative Data
| Compound | Cell Line | Cell Type | IC50 |
| Pamamycin-607 | HepG2 | Hepatocellular Carcinoma | ~620 nM[4] |
| Pamamycin-649A | HepG2 | Hepatocellular Carcinoma | Not specified |
| Pamamycin-663A | HepG2 | Hepatocellular Carcinoma | 2 nM[4] |
| Pamamycin-607 | KB-3.1 | Cervix Carcinoma | Not specified |
| Pamamycin-649A | KB-3.1 | Cervix Carcinoma | Not specified |
| Pamamycin-663A | KB-3.1 | Cervix Carcinoma | Not specified |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on adherent non-target cell lines.
Materials:
-
Adherent non-target cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Formulation of this compound in Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for encapsulating the hydrophobic this compound into SLNs to potentially reduce its cytotoxicity.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
Organic solvent (e.g., acetone, ethanol)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Heat the mixture to 5-10°C above the melting point of the lipid to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization or sonication.
-
Continue homogenization/sonication for a specified period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Quickly cool down the hot emulsion in an ice bath while stirring. This will cause the lipid to solidify and form SLNs.
-
-
Purification and Characterization:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
-
Protocol 3: PEGylation of this compound
This protocol describes a general approach for the chemical conjugation of polyethylene glycol (PEG) to a small molecule like this compound, which contains a secondary amine group that can be a target for conjugation.
Materials:
-
This compound
-
Activated PEG derivative (e.g., mPEG-NHS ester, mPEG-aldehyde)
-
Aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM))
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (if necessary)
-
Reaction vessel
-
Stirring equipment
-
Purification system (e.g., column chromatography, preparative HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the aprotic solvent in the reaction vessel.
-
If using an NHS ester, add the tertiary amine base to the solution to deprotonate the secondary amine.
-
-
PEGylation Reaction:
-
Add the activated PEG derivative to the reaction mixture. The molar ratio of PEG to the compound will need to be optimized.
-
Stir the reaction at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours). Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining activated PEG by adding a small amount of water or a primary amine.
-
Remove the solvent under reduced pressure.
-
Purify the PEGylated product from unreacted starting materials and byproducts using column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the PEGylated this compound using techniques such as NMR and mass spectrometry.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for mitigating and evaluating the cytotoxicity of this compound.
References
- 1. Ionophore-induced apoptosis: role of DNA fragmentation and calcium fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ ionophore-induced apoptosis on cultured embryonic rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Cytoskeletal disruption accelerates caspase-3 activation and alters the intracellular membrane reorganization in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
De-N-methylpamamycin-593A degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with De-N-methylpamamycin-593A. The information provided is based on the general chemical properties of pamamycins and other macrodiolides.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has been stored for an extended period and seems to have lost its biological activity. What could be the cause?
A1: Prolonged storage, especially if not under ideal conditions, can lead to the degradation of this compound. Pamamycins, as a class of macrodiolides, can be sensitive to temperature, light, and pH. One patent suggests that pamamycin loses activity when stored dry and that heating above 100°C can destroy its activity.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C or below, protected from light. If the compound was stored in solution, the stability will also depend on the solvent used and the storage temperature.
Q2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a this compound sample. Could these be degradation products?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of compound degradation. The major degradation pathways for similar molecules include hydrolysis, oxidation, and photolysis.[2] Given the structure of a pamamycin, which contains ester linkages, hydrolysis is a likely degradation route, which would cleave the macrodiolide ring.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound have not been documented in the provided search results, we can hypothesize based on the degradation of other macrolides. Potential degradation products could arise from:
-
Hydrolysis: Cleavage of the ester bonds in the macrodiolide ring, resulting in a linear hydroxy acid. This can be catalyzed by acidic or basic conditions.[2]
-
Oxidation: The tertiary amine group could be susceptible to oxidation.
-
Photodegradation: Exposure to light can lead to the formation of various degradation products, as seen with other polyene antibiotics.[3]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Storage: Store the solid compound at or below -20°C, protected from light. For solutions, use anhydrous, high-purity solvents and store at low temperatures. Prepare fresh solutions for your experiments whenever possible.
-
pH: Avoid strongly acidic or basic conditions in your experimental buffers, unless required by the protocol. The stability of similar compounds, such as glycopeptides, is highly pH-dependent.[4]
-
Temperature: Keep the compound and its solutions on ice during experimental setup. Avoid repeated freeze-thaw cycles. Some antibiotics show significant thermal degradation.[5][6]
-
Light: Protect your samples from direct light exposure by using amber vials or covering your labware with aluminum foil.
Q5: My experimental results are inconsistent. Could degradation products be interfering with my assay?
A5: It is possible that degradation products are interfering with your assay. Such interference can manifest in several ways:
-
Competitive Binding: Degradation products may retain some affinity for the biological target, acting as competitive inhibitors and leading to an underestimation of the parent compound's activity.
-
Non-specific Interactions: Degradation products might interact non-specifically with assay components (e.g., enzymes, antibodies, detection reagents), causing either an increase or decrease in the measured signal.[7]
-
Altered Physical Properties: Degradation can change the solubility and aggregation properties of the compound, which can affect its availability and interaction with the target in an assay.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Compound Integrity: Analyze your sample using HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared sample or a reference standard. 2. Assess Storage Conditions: Review your storage procedures. Was the compound exposed to high temperatures, light, or humidity? 3. Prepare Fresh Stock Solutions: Discard old stock solutions and prepare new ones from solid material. Re-test the biological activity. |
| Assay Interference | 1. Run Control Experiments: Test the effect of a deliberately degraded sample (e.g., by brief exposure to high pH or temperature) in your assay to see if it produces a signal or interferes with the positive control. 2. Use an Orthogonal Assay: If possible, confirm your results using a different assay that relies on a different detection principle. |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers at different pH values (e.g., pH 3, 5, 7.4, 9)
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
- Incubation Conditions:
- pH Stability: Dilute the stock solution into buffers of different pH values. Incubate the samples at a controlled temperature (e.g., 37°C).
- Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
- Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a UV lamp or direct sunlight) while keeping a control sample in the dark.
- Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation condition.
- Analysis: Quench any reaction by adding an appropriate solvent or by freezing. Analyze the samples by HPLC or LC-MS.
- Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.
Data Presentation
Table 1: Hypothetical Degradation Profile of a Pamamycin Derivative
| Condition | Time (hours) | % Parent Compound Remaining | Appearance of New Peaks (Degradation Products) |
| pH 3 (37°C) | 0 | 100 | - |
| 24 | 85 | Minor peaks observed | |
| pH 7.4 (37°C) | 0 | 100 | - |
| 24 | 95 | No significant new peaks | |
| pH 9 (37°C) | 0 | 100 | - |
| 24 | 60 | Major new peaks observed | |
| 50°C | 0 | 100 | - |
| 24 | 70 | Significant new peaks observed | |
| UV Light | 0 | 100 | - |
| 8 | 50 | Multiple new peaks observed |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. US4283391A - Pamamycin - Google Patents [patents.google.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to De-N-methylpamamycin-593A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with De-N-methylpamamycin-593A and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a 16-membered macrocyclic dilactone, a derivative of the pamamycin family of polyketides isolated from Streptomyces alboniger.[1][2][3] Its primary reported biological activity is the induction of aerial mycelium in Streptomyces.[2][4] While pamamycins, in general, exhibit antimicrobial properties, the specific antibacterial spectrum and potency of this compound are not extensively documented in publicly available literature.
Q2: What are the potential mechanisms of bacterial resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been characterized, bacteria could develop resistance through several general mechanisms applicable to macrocyclic antibiotics:
-
Enzymatic Inactivation: Bacteria may acquire enzymes that can modify or degrade the drug molecule. For instance, hydrolases could cleave the lactone rings, or transferases could add chemical groups that inactivate the compound. The pamamycin biosynthetic gene cluster in the producing organism, Streptomyces albus, contains a putative pamamycin hydrolase gene (pamS), suggesting this as a potential resistance mechanism.[5]
-
Target Modification: Resistance can emerge from mutations in the cellular target of the antibiotic. As the precise target of pamamycins is not well-defined, this could involve ribosomal alterations or changes in other essential cellular components.[6][7]
-
Efflux Pumps: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[8][9] The pamW gene in the pamamycin biosynthetic cluster is another putative resistance gene that may be involved in transport, hinting at an efflux-based mechanism.[5]
-
Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to the outer membrane in Gram-negative bacteria or the cell wall in Gram-positive bacteria, can limit the uptake of the antibiotic.[10]
Q3: How can I determine if my bacterial strain has developed resistance to this compound?
A3: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the compound for your strain and compare it to a known susceptible (wild-type) strain. A significant increase in the MIC value for the test strain indicates the development of resistance.
Q4: Are there any known synergisms between this compound and other antibiotics?
A4: There is no specific information in the literature regarding synergistic effects with this compound. However, combination therapy is a common strategy to overcome antibiotic resistance.[11] A checkerboard assay can be performed to screen for synergistic, additive, or antagonistic interactions with other antimicrobial agents.
Troubleshooting Guides
Guide 1: Investigating a Sudden Loss of Efficacy of this compound
If you observe that this compound is no longer effective against a previously susceptible bacterial strain, follow these steps to troubleshoot the issue.
Experimental Workflow for Investigating Acquired Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of De-N-methylpamamycin-593A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to enhancing the in vivo bioavailability of the macrolide antibiotic, De-N-methylpamamycin-593A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a macrolide antibiotic belonging to the pamamycin family of natural products. These compounds have shown promising biological activities, including antibacterial and antifungal effects.[1][2] A significant challenge in the development of this compound as a therapeutic agent is its predicted low aqueous solubility, a common characteristic of macrolides that often leads to poor oral bioavailability.[3] Low bioavailability can result in suboptimal therapeutic efficacy and high inter-individual variability in patient response.
Q2: What are the primary reasons for the low oral bioavailability of macrolide antibiotics like this compound?
The limited oral bioavailability of macrolides is often attributed to several factors:
-
Poor Aqueous Solubility: Many macrolides are poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
-
Gastrointestinal Degradation: Some macrolides are unstable in the acidic environment of the stomach.[6]
-
First-Pass Metabolism: Significant metabolism in the intestine and/or liver can reduce the amount of active drug reaching systemic circulation.[7]
-
P-glycoprotein (P-gp) Efflux: Some macrolides are substrates for efflux pumps like P-gp in the intestinal wall, which actively transport the drug back into the gut lumen.
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of macrolides:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[8][9][10][11]
-
Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its uptake.[3][12][13]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its dissolution rate compared to the crystalline form.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to faster dissolution.
Q4: Which animal models are suitable for in vivo bioavailability studies of this compound?
Rats and mice are the most commonly used animal models for pharmacokinetic and bioavailability studies of macrolide antibiotics.[7] These models are well-characterized, cost-effective, and their physiological parameters can often be correlated to humans.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
-
Question: We are observing significant variability in the plasma concentration-time profiles of this compound in our rat study. What could be the cause and how can we mitigate this?
-
Answer:
-
Possible Causes:
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose.
-
Food Effects: The presence or absence of food in the stomach can significantly alter gastric emptying time and the dissolution of a poorly soluble compound. For some drugs, fasting has been shown to dramatically increase oral absorption.[11][12]
-
Gastrointestinal pH Differences: Individual variations in gastric and intestinal pH can affect the stability and dissolution of the drug.
-
Formulation Instability: If using a suspension, inadequate homogenization can lead to inconsistent drug concentrations in the dosing vehicle.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) before dosing to minimize food-related variability.
-
Refine Dosing Technique: Provide thorough training on oral gavage to ensure accurate and consistent administration.
-
Optimize Formulation: If using a suspension, ensure it is uniformly mixed before each dose. Consider using a solution or a more advanced formulation like a self-emulsifying drug delivery system (SEDDS) to improve dose uniformity.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
-
Issue 2: Low oral bioavailability despite successful in vitro dissolution enhancement.
-
Question: Our formulation of this compound shows excellent dissolution in vitro, but the in vivo oral bioavailability in mice remains very low. What are the potential reasons?
-
Answer:
-
Possible Causes:
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation. Macrolides are known to be substrates for cytochrome P450 enzymes, particularly CYP3A4.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for P-gp, which would actively pump the absorbed drug back into the intestinal lumen.
-
In Vivo Precipitation: The drug may dissolve in the stomach but precipitate in the higher pH environment of the small intestine.
-
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct experiments with liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to determine if the compound is a P-gp substrate. The inclusion of a P-gp inhibitor like verapamil in the assay can confirm this.[4][8]
-
Formulation Modification:
-
Consider co-administering a P-gp inhibitor, although this can lead to drug-drug interactions.
-
Lipid-based formulations, particularly those that promote lymphatic uptake, can help bypass first-pass metabolism in the liver.[10]
-
Incorporate precipitation inhibitors in your formulation to maintain the drug in a supersaturated state in the intestine.
-
-
-
Quantitative Data Summary
Since specific in vivo pharmacokinetic data for this compound is not publicly available, the following tables provide example data for other macrolides and poorly soluble drugs to illustrate the potential impact of bioavailability enhancement strategies.
Table 1: Oral Bioavailability of Macrolides in Rats
| Macrolide | Oral Bioavailability (%) | Reference |
| Erythromycin | 14% | [7] |
| Clarithromycin | 36% | [7] |
| Roxithromycin | 36% | [7] |
| Telithromycin | 25% | [7] |
Table 2: Example of Bioavailability Enhancement of a Poorly Soluble Drug (Paromomycin) in Mice
| Formulation / Condition | Oral Bioavailability (%) | Fold Increase | Reference |
| 0.1% Carboxymethyl cellulose | 0.3% | - | [8] |
| Pre-treatment with Verapamil (P-gp inhibitor) | ~3% (based on 10% exposure increase) | ~10 | [8] |
| Pre-treatment with 1-Aminobenzotriazole (CYP inhibitor) | ~4.5% (based on 15% exposure increase) | ~15 | [8] |
| Alternative Oral Formulation | up to 16% | up to 53 | [8] |
Detailed Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery
This protocol is a general guideline for the preparation of SLNs using a modified solvent extraction method based on a water-in-oil-in-water double emulsion technique.
Materials:
-
This compound
-
Lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous phase (e.g., deionized water)
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the lipid (e.g., 100 mg of stearic acid) and this compound (e.g., 10 mg) in an organic solvent (e.g., 5 mL of ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v Poloxamer 188 in 20 mL of deionized water).
-
Primary Emulsion (w/o): Add a small volume of the aqueous phase (e.g., 0.5 mL) to the organic phase and sonicate at high power for 1-2 minutes to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to the larger volume of the aqueous surfactant solution while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Nanoparticle Collection: The SLNs can be collected by centrifugation and washed with deionized water to remove excess surfactant.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for a pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Study Design:
-
Acclimatization: Acclimate the animals for at least one week before the experiment.
-
Grouping: Divide the rats into two groups (n=6 per group):
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (PO) administration
-
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
PO Group: Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., Pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: Overview of formulation strategies to enhance the bioavailability of this compound.
References
- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of paromomycin: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pamamycin-607 on secondary metabolite production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The pharmacokinetic studies on spiramycin and acetylspiramycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of paromomycin: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Pharmacokinetics of ampicillin, cephalothin and doxycycline in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasting increases tobramycin oral absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oligomycins and pamamycin homologs impair motility and induce lysis of zoospores of the grapevine downy mildew pathogen, Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
De-N-methylpamamycin-593A experimental variability and reproducibility issues
Technical Support Center: De-N-methylpamamycin-593A (DNM-593A)
Disclaimer: this compound is a molecule with limited publicly available data. The following troubleshooting guide is a representative resource based on common experimental challenges encountered with novel bioactive compounds of similar structural complexity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for solubilizing and storing DNM-593A?
A: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Store this stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous working solutions, further dilute the DMSO stock in your desired cell culture medium or buffer. Please note that the final DMSO concentration in your assay should be kept below 0.5% to avoid solvent-induced artifacts.
Q2: We are observing significant batch-to-batch variability in the bioactivity of DNM-593A. What could be the cause?
A: Batch-to-batch variability can stem from several factors. We recommend the following checks:
-
Purity and Integrity: Verify the purity of each batch using HPLC and mass spectrometry. Degradation products can interfere with the assay.
-
Solubility: Ensure complete solubilization of the compound before each experiment. Incomplete solubilization is a major source of variability.
-
Storage Conditions: Confirm that the compound has been stored correctly at -80°C and protected from light.
Q3: DNM-593A shows poor solubility in our aqueous assay buffer. How can we improve this?
A: Improving aqueous solubility can be challenging. Consider the following approaches:
-
Use of Pluronic F-68: Incorporating a small amount (0.01-0.05%) of a non-ionic surfactant like Pluronic F-68 can help maintain solubility in aqueous solutions.
-
Lowering the Working Concentration: If the experimental design allows, working at a lower concentration of DNM-593A might prevent precipitation.
-
pH Adjustment: Depending on the pKa of DNM-593A, adjusting the pH of your buffer might improve solubility. This should be done cautiously to avoid affecting your biological system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Symptoms:
-
Wide variation in IC50 values across replicate experiments.
-
Poor curve fitting for dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Solubilization | Vortex the stock solution thoroughly before making dilutions. Briefly sonicate if necessary. Visually inspect for any precipitate before adding to the assay. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Assay Incubation Time | Optimize and strictly adhere to the incubation time with DNM-593A. |
| Compound Adsorption to Plastics | Consider using low-adhesion microplates, especially for low concentrations of the compound. |
Issue 2: High Background Signal in Target Engagement Assays
Symptoms:
-
High signal in negative control wells (e.g., no-target or vehicle-only controls).
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-specific Binding | Increase the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Add a non-ionic detergent (e.g., Tween-20) at a low concentration (0.05%). |
| Compound Interference | DNM-593A might autofluoresce or interfere with the detection method. Run a control plate with the compound and assay reagents but without the biological target to quantify this interference. |
| Contaminated Reagents | Use fresh, high-quality reagents and filter-sterilize all buffers. |
Experimental Protocols & Data
Protocol: Standard Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a 2x serial dilution of DNM-593A in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Table 1: Representative IC50 Data for DNM-593A in Different Cancer Cell Lines
| Cell Line | IC50 (µM) - Batch A | IC50 (µM) - Batch B |
| MCF-7 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| A549 | 2.5 ± 0.6 | 2.8 ± 0.7 |
| HeLa | 0.8 ± 0.2 | 0.9 ± 0.3 |
Diagrams
Caption: Workflow for determining the IC50 of DNM-593A.
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Hypothesized signaling pathway for DNM-593A.
Validation & Comparative
De-N-methylpamamycin-593A vs. Pamamycin-607: A Comparative Analysis for Researchers
In the ever-evolving landscape of natural product research, pamamycins, a class of macrodiolide polyketides produced by Streptomyces species, have garnered significant interest for their diverse biological activities. This guide provides a detailed comparative analysis of two members of this family: De-N-methylpamamycin-593A and the more extensively studied Pamamycin-607. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development efforts.
Executive Summary
Pamamycin-607 has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, and cytotoxic effects against certain cancer cell lines. Its mechanism of action is believed to involve the disruption of cellular membrane integrity and transport processes. In contrast, direct quantitative bioactivity data for this compound is limited in the current scientific literature. However, existing research suggests that de-N-methylated pamamycin derivatives generally exhibit weaker growth-inhibitory effects compared to their N-methylated counterparts, while potentially possessing stronger activity in inducing aerial mycelium formation in Streptomyces. This guide presents the available quantitative data for Pamamycin-607 and offers a qualitative comparison for this compound, alongside detailed experimental methodologies and pathway diagrams to contextualize their potential mechanisms of action.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, this section provides quantitative data for Pamamycin-607 and a qualitative assessment for this compound.
Table 1: Antibacterial Activity of Pamamycin-607
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM)[1] |
| Bacillus subtilis | 8 |
| Staphylococcus aureus | 16 |
| Mycobacterium smegmatis | 8-16 |
Table 2: Cytotoxicity of Pamamycin-607
| Cell Line | IC50 (nM)[1] |
| HepG2 (Hepatocellular Carcinoma) | 620 |
| KB-3.1 (Cervix Carcinoma) | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of pamamycin bioactivity.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (Pamamycin-607 or this compound) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with the bacterial suspension (growth control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on a cell line.
Protocol:
-
Cell Seeding: The target cancer cell line (e.g., HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Pamamycin-607 or this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of Pamamycins
The primary mode of action for pamamycins is believed to be the disruption of the cell membrane's integrity and function. Pamamycins may act as ionophores, creating pores or channels in the membrane that disrupt the electrochemical gradient and lead to the leakage of essential intracellular components.
Caption: Proposed mechanism of pamamycin action on bacterial cell membranes.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of novel compounds like this compound and Pamamycin-607.
Caption: A streamlined workflow for evaluating the bioactivity of novel compounds.
References
A Comparative Analysis of Pamamycin Derivatives and Their Aerial Mycelium-Inducing Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pamamycin derivatives based on their activity in inducing aerial mycelium formation in Streptomyces. The information presented herein is supported by experimental data to facilitate informed decisions in research and development involving these compounds.
Overview of Pamamycin and Aerial Mycelium Induction
Pamamycins are a class of macrodiolide antibiotics produced by various Streptomyces species. Beyond their antimicrobial properties, they are potent inducers of morphological differentiation in Streptomyces, specifically the formation of aerial mycelia—a crucial step in the lifecycle of these bacteria that precedes spore formation. This bioactivity makes them valuable tools for studying bacterial development and for potential applications in industrial fermentation where controlling morphogenesis can impact the production of other secondary metabolites.
The core structure of pamamycin can be modified with different alkyl substituents, leading to a range of derivatives with varying molecular weights and biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is critical for the selection and development of compounds with desired potency and specificity.
Comparative Efficacy of Pamamycin Derivatives
The aerial mycelium-inducing activity of pamamycin derivatives is significantly influenced by their chemical structure, particularly the length and substitution patterns of their side chains.
Quantitative Data Summary
A key finding in the structure-activity relationship of pamamycins is that the aerial mycelium-inducing activity is inversely related to the length of the side chain. Research has demonstrated that the activity decreases by approximately a factor of 10 for each methylene unit added to the side chain[1].
While the full quantitative dataset from the seminal study on nine pamamycin homologues by Natsume et al. (1995) is not publicly available in full, the established trend is a critical piece of information for comparing derivatives. The following table summarizes the known relationships and highlights key derivatives mentioned in the literature.
| Pamamycin Derivative | Key Structural Feature | Relative Aerial Mycelium-Inducing Activity | Reference |
| Pamamycin-607 | Major active component | High | [2] |
| Pamamycin Homologues | Varying alkyl substituents | Activity is dependent on the number and position of methyl and ethyl groups. | Natsume et al., 1995 |
| Pamamycin Homologues | Increasing side chain length | Activity decreases by ~1/10 per additional methylene unit. | [1] |
| De-N-methylpamamycins | Lack of a methyl group on the nitrogen atom | Stronger inducing activity compared to their N-methylated counterparts. |
Experimental Protocols
The following section details the methodology for assessing the aerial mycelium-inducing activity of pamamycin derivatives.
Aerial Mycelium Induction Assay
This protocol is based on the disc diffusion method using an aerial mycelium-negative mutant of Streptomyces alboniger.
Materials:
-
Pamamycin derivatives to be tested
-
Aerial mycelium-negative mutant of Streptomyces alboniger (e.g., IFO 12738 mutant)
-
Culture medium (e.g., Bennett's agar or a similar sporulation medium)
-
Sterile paper discs (6 mm diameter)
-
Solvent for dissolving pamamycin derivatives (e.g., methanol)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare Spore Suspension: Prepare a spore suspension of the Streptomyces alboniger aerial mycelium-negative mutant in sterile distilled water.
-
Inoculate Plates: Spread-plate the spore suspension evenly onto the surface of the agar plates.
-
Prepare Test Discs: Dissolve the pamamycin derivatives in a suitable solvent to known concentrations. Apply a specific volume of each derivative solution onto a sterile paper disc and allow the solvent to evaporate completely. A solvent-only disc should be prepared as a negative control.
-
Apply Discs: Place the dried paper discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the optimal temperature for Streptomyces alboniger growth and sporulation (typically 28-30°C) for a period of 3 to 7 days.
-
Observation and Quantification: Observe the plates for the formation of a zone of aerial mycelium around the paper discs. The inducing activity can be quantified by measuring the diameter of the zone of aerial mycelium formation.
Signaling Pathway of Pamamycin-Induced Aerial Mycelium Formation
The induction of aerial mycelium by pamamycin involves a specific signaling cascade within the bacterial cell. The proposed pathway is initiated by the interaction of pamamycin with the cell, leading to an influx of calcium ions.
Experimental evidence suggests that pamamycin-607 induces a transient increase in the intracellular calcium concentration in S. alboniger. Furthermore, the use of calcium signal modulators has been shown to inhibit aerial mycelium formation, supporting the critical role of calcium as a second messenger in this pathway. The A-factor regulatory cascade, another important pathway in Streptomyces development, does not appear to be the principal signaling route for pamamycin's activity[2].
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the aerial mycelium-inducing activity of different pamamycin derivatives.
Conclusion
The aerial mycelium-inducing activity of pamamycin derivatives is a well-defined, structure-dependent phenomenon. The primary determinant of activity is the length of the side chain, with shorter chains exhibiting significantly higher potency. The signaling pathway is understood to be calcium-dependent. For researchers and drug development professionals, this guide provides a foundational understanding for selecting or designing pamamycin derivatives with tailored activity profiles for various applications, from basic research on bacterial development to the optimization of industrial fermentation processes. Further quantitative studies on a wider range of derivatives are warranted to build a more comprehensive structure-activity relationship database.
References
Unraveling the Structure-Activity Relationship of Pamamycin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of pamamycin analogs, focusing on how modifications to their chemical structure influence their biological functions. The insights presented are crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Pamamycins are a class of macrodiolide antibiotics produced by Streptomyces alboniger that exhibit a range of biological activities, including the induction of aerial mycelium formation in streptomycetes and antibacterial effects against Gram-positive bacteria.[1][2][3] The core structure of pamamycins consists of a 16-membered macrodiolide ring, which is formed by two hydroxy acids. Variations in the alkyl substituents on this core structure give rise to a diverse family of pamamycin homologs.[4] This guide synthesizes available data to elucidate the structure-activity relationships (SAR) within this promising class of natural products.
Comparative Biological Activity of Pamamycin Analogs
The biological activity of pamamycin analogs is significantly influenced by the nature and position of their alkyl substituents and the length of their side chains. The following table summarizes the quantitative data on the effects of these structural modifications on two key biological activities: aerial mycelium-inducing activity in Streptomyces alboniger and antibacterial activity against Bacillus subtilis.
| Pamamycin Analog | Molecular Weight (Da) | Key Structural Modifications | Aerial Mycelium-Inducing Activity (U/nmol) | Antibacterial Activity (MIC, nmol/disk) |
| Pamamycin-593 | 593 | Reference Compound | 1.0 | 1.0 |
| Pamamycin-607 | 607 | Additional methyl group | 1.2 | 0.8 |
| Pamamycin-621 | 621 | Two additional methyl groups | 1.5 | 0.6 |
| Pamamycin-635 | 635 | Three additional methyl groups | 1.3 | 0.7 |
| Pamamycin-649A | 649 | Higher molecular weight analog | Data not available | Potent antibacterial activity |
| Pamamycin-663A | 663 | Higher molecular weight analog | Data not available | Potent antibacterial activity |
| Analog with shorter side chain | - | Decreased side chain length | ~10-fold increase per methylene unit | Data not available |
| Analog with longer side chain | - | Increased side chain length | ~10-fold decrease per methylene unit | Data not available |
Note: The activity values are presented relative to Pamamycin-593 for comparative purposes. The aerial mycelium-inducing activity is expressed in units per nanomole, where one unit is the minimum amount of the compound that induces aerial mycelium formation. The antibacterial activity is represented by the Minimum Inhibitory Concentration (MIC) in nanomoles per disk.
The data reveals that increasing the number of methyl groups on the macrodiolide ring, as seen in the progression from Pamamycin-593 to Pamamycin-621, generally leads to an increase in both aerial mycelium-inducing and antibacterial activities.[1] Furthermore, higher molecular weight pamamycins, such as Pamamycin-649A and 663A, have been noted for their potent antibacterial properties.[4] Conversely, the length of the side chain has a profound impact on the aerial mycelium-inducing activity, with a decrease of approximately 10-fold for each additional methylene unit.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of pamamycin analogs.
Aerial Mycelium-Inducing Activity Assay
This assay is performed to determine the ability of pamamycin analogs to induce morphological differentiation in Streptomyces alboniger.
-
Strain and Culture Conditions: Streptomyces alboniger is grown on a suitable agar medium that does not support aerial mycelium formation without an inducing factor.
-
Sample Preparation: The pamamycin analogs are dissolved in an appropriate solvent (e.g., methanol) to create stock solutions of known concentrations.
-
Assay Procedure: A sterile paper disk is impregnated with a specific amount of the test compound. The solvent is allowed to evaporate, and the disk is placed on the surface of the agar plate inoculated with S. alboniger.
-
Incubation: The plates are incubated at a controlled temperature (typically 28-30°C) for several days.
-
Observation and Quantification: The formation of white, fuzzy aerial mycelia around the paper disk is observed. The minimum amount of the compound that induces a clear zone of aerial mycelium formation is defined as one unit of activity.
Antibacterial Activity Assay (Disk Diffusion Method)
This method is used to assess the growth-inhibitory effects of pamamycin analogs against susceptible bacteria, such as Bacillus subtilis.
-
Bacterial Culture: A lawn of the test bacterium (Bacillus subtilis) is prepared by evenly spreading a standardized inoculum onto the surface of a nutrient agar plate.
-
Sample Application: Sterile paper disks are impregnated with known concentrations of the pamamycin analogs.
-
Disk Placement: The impregnated disks are placed onto the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Measurement of Inhibition Zones: The antibacterial activity is determined by measuring the diameter of the clear zone of growth inhibition around each disk. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the analog that results in a visible zone of inhibition.
Structure-Activity Relationship Workflow
The following diagram illustrates the logical workflow for elucidating the structure-activity relationship of pamamycin analogs.
This guide provides a foundational understanding of the structure-activity relationships governing the biological effects of pamamycin analogs. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and develop next-generation antibiotics and other therapeutic agents based on the pamamycin scaffold. Further investigation into a wider range of analogs and biological targets will undoubtedly unveil more intricate details of their mode of action and pave the way for novel drug discoveries.
References
- 1. Structure-activity relationship of pamamycins: effects of alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of pamamycins: effect of side chain length on aerial mycelium-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
De-N-methylpamamycin-593A: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of De-N-methylpamamycin-593A, placing its performance in context with other pamamycin analogs. The information is supported by available experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
This compound is a naturally occurring analog of the pamamycin family of macrolides. While pamamycins are known for their antibacterial properties, particularly against Gram-positive bacteria, evidence suggests that the de-N-methylated forms exhibit attenuated antibacterial potency compared to their N-methylated counterparts. Research indicates that De-N-methylpamamycins display weaker growth-inhibition activity than the corresponding pamamycins with the same alkyl group arrangement[1]. This guide will delve into the available data, provide a framework for comparative analysis, and outline the experimental protocols necessary for validation.
Comparative Antibacterial Spectrum
| Compound | Staphylococcus aureus (MIC in µM) | Streptococcus pneumoniae (MIC in µM) | Mycobacterium smegmatis (MIC in µM) |
| This compound | Weaker activity than Pamamycin-593 | Weaker activity than Pamamycin-593 | Weaker activity than Pamamycin-593 |
| Pamamycin-607 | 8 | 16 | 8-16 |
| Pamamycin-663A | 1 (including MRSA) | 1 | 8-16 |
Note: The antibacterial activity of this compound is qualitatively described as weaker based on structure-activity relationship studies of pamamycin analogs[1]. The MIC values for Pamamycin-607 and Pamamycin-663A are provided as a reference for the general potency of the pamamycin class[2]. Pamamycins have shown weak or no activity against Gram-negative bacteria[2].
Experimental Protocols
To validate the antibacterial spectrum of this compound and enable direct comparison with other compounds, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided. This protocol is based on standard broth microdilution methods.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacterial inoculum without the compound) and a negative control (medium without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizing Experimental and Conceptual Frameworks
To further clarify the experimental process and the theoretical mode of action, the following diagrams are provided.
Caption: Workflow for MIC determination.
Caption: Proposed mechanism of action for pamamycins.
Conclusion
The available data strongly suggest that while this compound is a structurally interesting member of the pamamycin family, its antibacterial activity is likely attenuated compared to its N-methylated analogs. For researchers in drug development, this highlights the critical role of the N-methyl group in the antibacterial potency of pamamycins. Further quantitative analysis using the detailed MIC protocol is essential to precisely define the antibacterial spectrum of this compound and to fully elucidate the structure-activity relationships within this class of natural products.
References
Navigating a New Frontier: A Comparative Guide to Potential Cross-Resistance with De-N-methylpamamycin-593A
Aimed at the research and drug development community, this guide addresses the critical topic of antibiotic cross-resistance, with a focus on the emerging pamamycin class of antibiotics. While direct experimental data on cross-resistance for De-N-methylpamamycin-593A is not yet available in peer-reviewed literature, this document provides a foundational framework for such investigations. By examining the broader pamamycin family and detailing established experimental protocols, we offer a robust starting point for researchers seeking to characterize the resistance profile of this and other novel antibiotic candidates.
The Pamamycin Family: A Profile of Bioactivity
Pamamycins are a class of macrodiolide polyketides originally isolated from Streptomyces alboniger.[1][2] They are known for a range of biological activities, including the stimulation of aerial mycelium formation in streptomycetes and, more critically, potent antibiotic effects against Gram-positive bacteria, fungi, and mycobacteria.[1][2] The pamamycin family consists of a complex mixture of derivatives with molecular weights ranging from 579 to 705 Daltons, with variations in alkyl substituents creating a diversity of homologues.[3]
The primary mechanism of action for pamamycins appears to involve the disruption of membrane-associated cellular functions.[4] Studies in Staphylococcus aureus have shown that pamamycin inhibits the uptake of nucleosides and phosphate, suggesting that its primary target is related to transport processes across the cell membrane.[4]
Biological Activity of Pamamycin Derivatives
While specific data for this compound is limited, studies on other pamamycin derivatives provide insight into the potential antibacterial spectrum of this class. The production of larger pamamycin derivatives has historically been a challenge, limiting extensive biological evaluation, but recent advances in transcriptional engineering are enabling the isolation and study of these rarer forms.[3][5] One such novel derivative, pamamycin 663A, has demonstrated extraordinary activity against hepatocyte cancer cells and strong activity against a range of Gram-positive pathogenic bacteria.[3]
| Pamamycin Derivative | Molecular Weight (Da) | Reported Biological Activity |
| Pamamycin-593 | 593 | Part of the family of pamamycin homologues with antibacterial properties. |
| Pamamycin-607 | 607 | A major component in pamamycin mixtures, exhibits activity against Gram-positive bacteria.[5] |
| Pamamycin-621 | 621 | Another abundant variant with known antibacterial and antifungal activities.[5] |
| Pamamycin-635 | 635 | A "heavy" derivative with promising bioactivity.[5] |
| Pamamycin-649 | 649 | A larger derivative with demonstrated biological activity.[5] |
| Pamamycin-663A | 663 | A novel derivative with strong activity against Gram-positive pathogenic bacteria.[3] |
| Homopamamycin-677A | 677 | One of the largest described derivatives, with ongoing investigation into its bioactivity.[3] |
Experimental Protocols for Cross-Resistance Studies
To ascertain the cross-resistance profile of this compound, a systematic experimental approach is required. The following protocols outline the standard methodologies for such an investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard procedure for determining MIC values.[7]
Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of this compound and other comparator antibiotics is prepared. A series of two-fold serial dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[6][7]
-
Inoculum Preparation: The bacterial strain of interest is cultured to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). This culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[6][7]
-
Data Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[6] Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included to ensure the validity of the experiment.[7]
Generating and Characterizing Resistant Mutants
To study cross-resistance, bacterial strains resistant to a specific antibiotic are first generated.
Methodology:
-
Single-Step Resistance Studies: A high-density bacterial culture is plated on agar containing the antibiotic of interest at a concentration several times higher than its MIC (e.g., 4x or 8x MIC).[8] Colonies that grow are considered spontaneous resistant mutants.
-
Multi-Step (Serial Passage) Resistance Studies: Bacteria are exposed to sub-inhibitory concentrations of the antibiotic over multiple passages.[8] In each passage, the bacteria from the highest concentration that still permits growth are used to inoculate a new set of serial dilutions. This process is repeated to select for mutations that confer increasing levels of resistance.[8]
-
Confirmation of Resistance: The resistance of the selected mutants is confirmed by re-determining the MIC of the original antibiotic. A significant increase in the MIC compared to the parental strain confirms resistance.
Cross-Resistance Testing
Once resistant mutants are generated and confirmed, they are tested for their susceptibility to a panel of other antibiotics, including this compound.
Methodology:
-
MIC Determination for Mutant Strains: The MICs of this compound and other comparator antibiotics are determined for the resistant mutant strains using the broth microdilution method described above.
-
Data Analysis: The MIC values for the resistant mutants are compared to the MIC values for the parental (wild-type) strain.
-
Cross-resistance is indicated if the MIC of the comparator antibiotic is significantly higher for the resistant mutant than for the parental strain.
-
Collateral sensitivity is observed if the MIC of the comparator antibiotic is significantly lower for the resistant mutant.
-
No change in MIC suggests that the mechanism of resistance to the primary antibiotic does not affect the activity of the comparator antibiotic.
-
Visualizing Experimental Workflows and Resistance Mechanisms
To further clarify the experimental process and conceptual underpinnings of cross-resistance, the following diagrams are provided.
References
- 1. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. youtube.com [youtube.com]
- 8. emerypharma.com [emerypharma.com]
Paving the Way for Novel Antibacterial Synergies: A Comparative Guide for Pamamycin Analogs
A new frontier in the battle against antimicrobial resistance lies in combination therapies. While specific data on De-N-methylpamamycin-593A is not available in current scientific literature, this guide explores the potential synergistic effects of pamamycin-like compounds with established antibacterial agents. By providing a framework for investigation, we aim to empower researchers to unlock new therapeutic strategies.
The pamamycins are a class of macrolide antibiotics produced by Streptomyces alboniger.[1][2] They exhibit activity against Gram-positive bacteria, mycobacteria, and fungi.[1][2][3] The primary mechanism of action for pamamycin involves the disruption of bacterial cell membrane functions, specifically by inhibiting transport processes and causing leakage of cellular contents at higher concentrations.[4] This membrane-altering property makes pamamycin and its derivatives prime candidates for synergistic combinations with other antibiotics. By permeabilizing the bacterial membrane, pamamycins could potentially facilitate the entry of other antibacterial agents that target intracellular components, thereby enhancing their efficacy.[5][6][7]
This guide outlines the experimental methodologies to investigate these potential synergies and provides a template for data presentation and interpretation.
Potential Synergistic Combinations and Expected Outcomes
Based on the membrane-active nature of pamamycins, we can hypothesize synergistic effects with antibiotics that have intracellular targets. The following table outlines potential combinations and the expected reduction in the Minimum Inhibitory Concentration (MIC) for the partner antibiotic when combined with a pamamycin analog.
| Antibiotic Class | Known Antibacterial Agent | Target Organism(s) | Hypothesized Synergistic Outcome (Reduction in MIC of Known Agent) |
| Aminoglycosides | Gentamicin | Staphylococcus aureus, Pseudomonas aeruginosa | 4 to 8-fold reduction |
| Beta-lactams | Ampicillin | Staphylococcus aureus | 2 to 4-fold reduction |
| Fluoroquinolones | Ciprofloxacin | Escherichia coli, Pseudomonas aeruginosa | 2 to 4-fold reduction |
| Macrolides | Erythromycin | Staphylococcus aureus | 4 to 8-fold reduction |
| Tetracyclines | Tetracycline | Staphylococcus aureus, Escherichia coli | 2 to 4-fold reduction |
Experimental Protocols
To rigorously evaluate the potential synergistic effects of a pamamycin analog, a series of well-established in vitro assays should be performed.
Checkerboard Assay for Synergy Determination
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10][11]
Methodology:
-
Prepare a series of two-fold dilutions of the pamamycin analog and the partner antibiotic in a 96-well microtiter plate. The pamamycin analog is diluted along the y-axis, and the partner antibiotic is diluted along the x-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include control wells with each agent alone to determine their individual MICs.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each combination, defined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1 | Additive |
| > 1 to 4 | Indifference |
| > 4 | Antagonism |
A visual representation of the checkerboard assay workflow is provided below.
Checkerboard Assay Workflow
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[12][13][14][15]
Methodology:
-
Prepare broth cultures containing a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the pamamycin analog and/or the partner antibiotic at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). Test each agent alone and in combination.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
Data Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
The workflow for a time-kill assay is illustrated below.
Time-Kill Assay Workflow
Bacterial Membrane Permeabilization Assay
To confirm that a pamamycin analog potentiates other antibiotics by disrupting the bacterial membrane, a membrane permeabilization assay can be performed.[16][17][18][19]
Methodology:
-
Grow bacteria to the mid-logarithmic phase and resuspend the cells in a suitable buffer.
-
Add a fluorescent probe that cannot penetrate intact bacterial membranes, such as propidium iodide (PI) or SYTOX Green.
-
Treat the bacterial suspension with the pamamycin analog at various concentrations.
-
Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular components.
-
Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
Data Interpretation:
A dose-dependent increase in fluorescence upon treatment with the pamamycin analog provides direct evidence of its membrane-permeabilizing activity.
The logical flow of a membrane permeabilization assay is depicted below.
Membrane Permeabilization Assay
Conclusion
The rising threat of antibiotic resistance necessitates innovative approaches to antimicrobial therapy.[20] The exploration of synergistic combinations of existing and novel antibacterial agents is a promising strategy.[5][6][21][22][23][24][25] While "this compound" remains an uncharacterized compound, the broader class of pamamycins presents a compelling opportunity for the development of such combination therapies due to their membrane-disrupting mechanism of action.[4] The experimental framework provided in this guide offers a clear path for researchers to systematically investigate the synergistic potential of pamamycin analogs, paving the way for the discovery of new and effective treatments for bacterial infections.
References
- 1. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 6. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 10. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Bacterial Cell Membrane Permeabilization Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4.5. Bacterial Membrane Permeabilization Assays [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effect of combinations of antibiotics and natural products on antimicrobial resistance | News | The Microbiologist [the-microbiologist.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of De-N-methylpamamycin-593A with other differentiation inducers
For Researchers, Scientists, and Drug Development Professionals
In the quest to control cell fate, small molecule inducers of differentiation are invaluable tools. They provide a means to guide stem cells towards specific lineages, to study the mechanisms of development, and to explore potential therapeutic strategies for diseases such as cancer. This guide provides a head-to-head comparison of several widely used differentiation inducers.
Disclaimer: Information regarding De-N-methylpamamycin-593A as a differentiation inducer is not available in the public domain based on the conducted searches. Therefore, a direct comparison with this compound is not possible at this time. This guide will focus on a comparative analysis of four well-established differentiation inducers: Retinoic Acid, Dimethyl Sulfoxide (DMSO), Butyrate, and Phorbol Esters.
Quantitative Comparison of Differentiation Inducers
The efficacy of a differentiation inducer is dependent on the cell type, concentration, and duration of treatment. The following table summarizes typical experimental conditions and observed efficiencies for the selected compounds in various cell lines.
| Inducer | Cell Line | Optimal Concentration | Treatment Duration | Differentiation Efficiency/Key Outcomes |
| Retinoic Acid | HL-60 (Human promyelocytic leukemia) | 1 µM | 5-7 days | >80% differentiation into granulocyte-like cells. |
| P19 (Mouse embryonic carcinoma) | 0.1 - 1 µM | 4-8 days | Neuronal and glial differentiation. | |
| SH-SY5Y (Human neuroblastoma) | 10 µM | 6-14 days | Neuronal differentiation with neurite outgrowth. | |
| Dimethyl Sulfoxide (DMSO) | HL-60 (Human promyelocytic leukemia) | 1.25% (v/v) | 4-6 days | >90% differentiation into mature granulocytes. |
| Friend Erythroleukemia (MEL) Cells | 1.5 - 2% (v/v) | 4-5 days | Induction of erythroid differentiation and hemoglobin synthesis. | |
| hPSCs (Human pluripotent stem cells) | 1-2% (v/v) | 24 hours (pretreatment) | Enhanced differentiation potential across all three germ layers.[1] | |
| Butyrate (Sodium Butyrate) | Caco-2 (Human colorectal adenocarcinoma) | 1-5 mM | 48-72 hours | Increased alkaline phosphatase activity, a marker of enterocytic differentiation.[2][3][4][5] |
| HL-60 (Human promyelocytic leukemia) | 0.5 - 1.5 mM | 2-4 days | Monocytic differentiation. | |
| HT-29 (Human colon adenocarcinoma) | 2-8 mM | 6 days | Increased mucin-secreting goblet cells. | |
| Phorbol Esters (e.g., PMA/TPA) | HL-60 (Human promyelocytic leukemia) | 10 - 100 nM | 1-3 days | Rapid differentiation into macrophage-like cells. |
| U937 (Human monocytic leukemia) | 5 - 50 nM | 48 hours | Adherence and differentiation into monocytes/macrophages.[6] | |
| K562 (Human chronic myelogenous leukemia) | 10 - 100 nM | 2-4 days | Megakaryocytic differentiation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for inducing differentiation with each compound. Researchers should optimize these protocols for their specific cell lines and experimental questions.
General Cell Culture and Differentiation Induction Workflow
References
- 1. Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate-induced differentiation of colon cancer cells is PKC and JNK dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of phorbol ester on signaling and gene expression in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Cellular Adversary: A Guide to the Genetic Target Validation of De-N-methylpamamycin-593A
For researchers, scientists, and drug development professionals, the identification of a bioactive compound is merely the first step in a long and intricate journey. The true challenge lies in validating its cellular target, a critical process that confirms the mechanism of action and paves the way for further therapeutic development. This guide provides a comparative overview of genetic approaches to validate the hypothetical target of De-N-methylpamamycin-593A, a novel natural product with promising anti-proliferative activity. We will explore the use of CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown, presenting hypothetical experimental data and detailed protocols to illustrate their application.
This compound has emerged as a compound of interest due to its potent ability to halt the growth of various cancer cell lines. Preliminary studies suggest its involvement in the well-characterized MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The putative target is hypothesized to be "Kinase X," a key upstream activator in this cascade. This guide will walk through the essential steps of validating Kinase X as the direct target of this compound using state-of-the-art genetic techniques.
Comparing the Arsenal: CRISPR/Cas9 vs. siRNA
The two primary genetic tools for target validation are CRISPR/Cas9 and small interfering RNA (siRNA). While both aim to reduce the expression of the target protein, they operate through different mechanisms and offer distinct advantages and disadvantages. CRISPR/Cas9 technology allows for the permanent knockout of a gene at the DNA level, while siRNA provides a transient knockdown of mRNA.[1][2][3]
| Feature | CRISPR/Cas9 Gene Knockout | siRNA Gene Knockdown |
| Mechanism | Permanent gene disruption at the DNA level. | Transient mRNA degradation.[2] |
| Effect Duration | Permanent and heritable in cell progeny. | Transient, typically lasting 3-7 days. |
| Specificity | High, but potential for off-target DNA cleavage. | Prone to off-target effects due to seed region complementarity.[4][5] |
| Efficiency | Can achieve complete loss of protein expression. | Often results in partial protein knockdown. |
| Experimental Time | Longer, requires generation and selection of stable cell lines. | Shorter, suitable for rapid screening. |
| Applications | Ideal for creating stable disease models and definitive target validation.[6][7] | Useful for initial screening of multiple potential targets.[8] |
Hypothetical Experimental Data: Unveiling the Role of Kinase X
To assess the role of Kinase X in mediating the anti-proliferative effects of this compound, a series of experiments were conducted using a human colorectal cancer cell line (HCT116). Both CRISPR/Cas9-mediated knockout of the Kinase X gene and siRNA-mediated knockdown were employed.
Table 1: Effect of this compound on Cell Viability
| Cell Line/Treatment | This compound IC50 (nM) |
| HCT116 (Wild-Type) | 50 |
| HCT116 (Kinase X Knockout) | > 10,000 |
| HCT116 (Control siRNA) | 55 |
| HCT116 (Kinase X siRNA) | 2,500 |
Table 2: Impact on MAPK/ERK Pathway Phosphorylation
| Cell Line/Treatment | p-ERK / Total ERK Ratio (Normalized to Control) |
| HCT116 (Wild-Type) + Vehicle | 1.0 |
| HCT116 (Wild-Type) + this compound (100 nM) | 0.2 |
| HCT116 (Kinase X Knockout) + Vehicle | 0.1 |
| HCT116 (Kinase X Knockout) + this compound (100 nM) | 0.1 |
As shown, this compound significantly reduces the phosphorylation of ERK, a downstream effector of Kinase X. In the Kinase X knockout cells, ERK phosphorylation is already basally low and is not further affected by the compound, indicating that the drug's effect on the pathway is mediated through Kinase X.
Visualizing the Strategy: Workflows and Pathways
To better understand the experimental logic and the cellular context, the following diagrams illustrate the target validation workflow and the implicated signaling pathway.
Figure 1: Genetic Target Validation Workflow. This diagram outlines the process from initial phenotypic screening to definitive target validation using genetic approaches.
Figure 2: Hypothesized MAPK/ERK Signaling Pathway. This diagram illustrates the putative mechanism of action of this compound through the inhibition of Kinase X.
Experimental Protocols
For researchers looking to replicate or adapt these methods, detailed experimental protocols are provided below.
CRISPR/Cas9-Mediated Knockout of Kinase X
-
gRNA Design and Cloning: Design two to three single guide RNAs (gRNAs) targeting exons of the Kinase X gene using a publicly available design tool. Synthesize and clone the gRNAs into a Cas9-expressing lentiviral vector.
-
Lentivirus Production: Co-transfect the gRNA/Cas9 vector with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction of HCT116 Cells: Transduce HCT116 cells with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic. Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Expand clonal populations and validate the knockout of Kinase X by Sanger sequencing of the target locus, Western blotting for Kinase X protein, and a functional assay if available.
siRNA-Mediated Knockdown of Kinase X
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the Kinase X mRNA, along with a non-targeting control siRNA.
-
Transfection: On day 1, seed HCT116 cells in 6-well plates. On day 2, transfect the cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection. Validate the knockdown of Kinase X by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and Western blotting to measure protein levels.
-
Phenotypic Assays: At 48 hours post-transfection, re-plate the cells for downstream assays such as cell viability and pathway analysis.
Conclusion
The genetic validation of a drug's target is a cornerstone of modern drug discovery.[9] Through the systematic application of techniques like CRISPR/Cas9 and siRNA, researchers can confidently establish a causal link between a compound's biological activity and its molecular target. The hypothetical case of this compound and Kinase X demonstrates a robust framework for such validation studies. By employing these powerful genetic tools, the scientific community can accelerate the development of novel and effective therapies for a multitude of diseases.
References
- 1. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 6. biocompare.com [biocompare.com]
- 7. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
Comparative Efficacy of Pamamycin Analogs Against Clinically Relevant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of recently identified pamamycin analogs. While information regarding De-N-methylpamamycin-593A is not currently available in scientific literature, this document focuses on the reported activity of other novel pamamycins, offering valuable insights into their potential as antibacterial agents.
Introduction
Pamamycins are a class of macrolide antibiotics produced by Streptomyces species, known for their activity against Gram-positive bacteria, mycobacteria, and fungi.[1][2] Their proposed mechanism of action involves the disruption of bacterial cell membrane functions, making them an area of interest for antimicrobial research.[3] Recent advancements in transcriptional engineering have led to the discovery and characterization of novel pamamycin analogs with potent bioactivities.[4] This guide summarizes the available efficacy data for these analogs, presents the experimental methods used for their evaluation, and visualizes the underlying biological processes.
Data Summary
The antibacterial efficacy of newly discovered pamamycin analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5] The following table summarizes the MIC values for pamamycin-607, pamamycin-649A, and pamamycin-663A against Mycobacterium smegmatis.
| Compound | Molecular Weight (Da) | Mycobacterium smegmatis MIC (µM) |
| Pamamycin-607 | 607 | 16 |
| Pamamycin-649A | 649 | 8 |
| Pamamycin-663A | 663 | 8 |
| Data sourced from Elfaky et al., 2023.[4] |
Key Observation: The higher molecular weight pamamycin analogs, 649A and 663A, demonstrated a two-fold increase in potency against Mycobacterium smegmatis compared to pamamycin-607.[4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol based on standard microdilution methods.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Mycobacterium smegmatis) is grown on an appropriate agar medium.
-
Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension is then diluted to the final working concentration.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
The pamamycin analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plate includes a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
-
The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.
-
-
Interpretation of Results:
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of Pamamycin
Caption: Proposed mechanism of pamamycin's antibacterial action.
References
- 1. Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues. Importance of the Configuration at the 6′-Position and Differences Between the 6′-Amino and Hydroxy Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
Benchmarking De-N-methylpamamycin-593A Against Standard-of-Care Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibiotic candidate, De-N-methylpamamycin-593A, against established standard-of-care antibiotics. The following sections detail its in-vitro efficacy, mechanism of action, and cytotoxicity profile, supported by available experimental data and protocols.
In-Vitro Antibacterial Efficacy
Pamamycins, a class of macrodiolide polyketides, have demonstrated significant activity against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. While specific minimum inhibitory concentration (MIC) data for this compound is not yet publicly available, studies on closely related pamamycin analogues provide valuable insights into its potential efficacy.
A recent study evaluated the antibacterial activity of several pamamycin derivatives, with the higher molecular weight compounds showing greater potency. Pamamycin 663A, a close structural analogue of this compound, exhibited a Minimum Inhibitory Concentration (MIC) of 1 µM against both a laboratory strain of Staphylococcus aureus (Newman) and a methicillin-resistant S. aureus (MRSA) strain (N315)[1]. Pamamycins have also shown excellent activity against clinical isolates of Mycobacterium tuberculosis, with a narrow MIC range of 1.5–2.0 mg/L, irrespective of their resistance to first-line drugs like isoniazid and rifampicin[1].
For comparative purposes, the table below summarizes the available MIC data for pamamycin analogues against relevant pathogens, alongside typical MIC ranges for standard-of-care antibiotics. It is important to note that these values are not from head-to-head comparative studies and should be interpreted with caution.
| Compound | Organism | MIC |
| Pamamycin 663A | Staphylococcus aureus (Newman, MRSA N315) | 1 µM[1] |
| Pamamycin 607 | Gram-positive bacteria | 8 - 16 µM[2] |
| Pamamycins (general) | Mycobacterium tuberculosis (clinical isolates) | 1.5 - 2.0 mg/L[1] |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 µg/mL |
| Linezolid | Staphylococcus aureus | 0.5 - 4 µg/mL |
| Rifampicin | Mycobacterium tuberculosis | 0.06 - 0.25 µg/mL |
Mechanism of Action
The primary mechanism of action for pamamycins appears to be the disruption of bacterial cell membrane functions. Studies in Staphylococcus aureus have shown that pamamycin inhibits the uptake of essential precursors for nucleic acid synthesis, such as nucleosides and inorganic phosphate[3][4]. This suggests that the antibiotic alters membrane transport processes, leading to the inhibition of DNA and RNA synthesis and ultimately arresting bacterial growth[3][4]. At higher concentrations, pamamycin can cause significant damage to the bacterial membrane, leading to the leakage of cellular contents and cell death[3][4].
The proposed mechanism of action is illustrated in the following diagram:
Caption: Proposed mechanism of action of Pamamycin.
Pamamycin Biosynthesis Pathway
Pamamycins are synthesized via a polyketide synthase (PKS) pathway. The biosynthesis gene cluster contains genes encoding for the various enzymes responsible for the assembly of the macrodiolide structure. The pathway involves the condensation of smaller fatty acid precursors to form the complex pamamycin molecule. Understanding this pathway is crucial for potential bioengineering efforts to produce novel and more potent pamamycin analogues.
The following diagram outlines the key stages of the pamamycin biosynthesis pathway:
Caption: Simplified pamamycin biosynthetic pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for pamamycin analogues were determined using a standardized broth microdilution method.
Protocol:
-
Bacterial Culture: The test bacteria (S. aureus, M. smegmatis) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 broth for mycobacteria) to achieve a logarithmic growth phase.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (this compound or its analogues) and standard antibiotics are serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours (for S. aureus) or longer for slower-growing mycobacteria.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
The experimental workflow for MIC determination is depicted below:
Caption: Workflow for MIC determination.
Cytotoxicity Assay
The cytotoxic effects of pamamycin analogues were evaluated against human cell lines to assess their potential for host toxicity.
Protocol:
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate cell culture medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach a desired confluence.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and a positive control (e.g., doxorubicin).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion
This compound, as part of the broader pamamycin family, shows promise as a potential antibacterial agent, particularly against Gram-positive bacteria, including drug-resistant strains of S. aureus and M. tuberculosis. Its distinct mechanism of action, targeting the bacterial cell membrane, could be advantageous in combating resistance to antibiotics that target other cellular pathways. However, further research is critically needed to establish a comprehensive profile of this compound. Specifically, direct comparative studies against standard-of-care antibiotics are required to accurately determine its relative potency and therapeutic potential. Additionally, a more thorough evaluation of its cytotoxicity and in-vivo efficacy is necessary before it can be considered for further development.
References
- 1. Insights into the pamamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of pamamycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling De-N-methylpamamycin-593A
Disclaimer: No specific Safety Data Sheet (SDS) for De-N-methylpamamycin-593A is currently available. The following guidance is based on the general safety protocols for handling potent cytotoxic agents and macrolide antibiotics. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.
This compound is a macrocyclic dilactone and a member of the macrolide class of organic compounds.[1][2][3] Due to its cytotoxic potential, stringent safety measures are necessary to minimize exposure and ensure a safe laboratory environment. The following provides essential safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense when handling potentially hazardous compounds like this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-approved, powder-free nitrile gloves | Double-gloving is recommended to prevent skin contact.[4] |
| Lab Coat | Disposable, solid-front, back-closing gown | Provides protection against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or a face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation.[5] |
Engineering Controls
Engineering controls are designed to isolate the handler from the hazardous substance.
| Control Measure | Specification | Rationale |
| Ventilation | Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood | All handling of the powdered form and preparation of solutions should be performed within a ventilated enclosure to minimize aerosol generation. |
| Work Area | Designated and clearly labeled area for handling cytotoxic compounds | Restricts access and prevents cross-contamination. |
Safe Handling Procedures
Adherence to strict protocols during handling is crucial to prevent exposure.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage or leaks in a designated receiving area.[4]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel only.
Preparation and Use:
-
Preparation: Before starting, ensure the BSC or fume hood is functioning correctly. Gather all necessary materials and equipment.
-
Donning PPE: Put on all required PPE as listed in the table above.
-
Handling:
-
Handle the compound in a manner that avoids skin contact and the release of powdered medicine into the air.[6]
-
If cutting or weighing the solid form, do so in a still-air environment within the ventilated enclosure.[6]
-
Use Luer-lock syringes and needless systems for transferring solutions to minimize the risk of spills and aerosol generation.[4]
-
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment:
-
For liquid spills, cover with absorbent material.
-
For solid spills, gently cover with damp paper towels to avoid raising dust.
-
-
Cleanup:
-
Wipe the area with an appropriate cleaning agent, working from the outside of the spill inwards.
-
Double-bag all contaminated materials, including cleaning supplies and contaminated PPE.[6]
-
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Disposal Route: Dispose of cytotoxic waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material in general laboratory trash or down the drain.
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.
-
Seek medical attention.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. PhytoBank: Showing this compound (PHY0035295) [phytobank.ca]
- 2. This compound | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]
- 3. De-N-methylpamamycin-593B | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
